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  • Product: 4,4',4''-(1-Vinyl-2-ylidene)trianisole
  • CAS: 7109-27-5

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 4,4',4''-(1-Vinyl-2-ylidene)trianisole: A Technical Guide for SERM Precursors

Executive Summary In the landscape of medicinal chemistry and drug development, the synthesis of highly conjugated triarylethylenes is a foundational capability. 4,4',4''-(1-Vinyl-2-ylidene)trianisole —universally recogn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, the synthesis of highly conjugated triarylethylenes is a foundational capability. 4,4',4''-(1-Vinyl-2-ylidene)trianisole —universally recognized in the literature as 1,1,2-tris(4-methoxyphenyl)ethene [1]—is a critical intermediate. Its primary pharmaceutical application is serving as the direct precursor to Chlorotrianisene (TACE), a potent non-steroidal Selective Estrogen Receptor Modulator (SERM)[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic recipes. Here, we dissect the mechanistic causality, thermodynamic drivers, and analytical validation required to synthesize this molecule at high purity, ensuring a self-validating workflow suitable for scale-up.

Retrosynthetic Strategy & Mechanistic Rationale

When designing the synthesis of unsymmetrical (AAB-type) triarylethylenes, controlling regioselectivity and overcoming steric hindrance are the primary hurdles.

While a McMurry coupling or Wittig olefination of 4,4'-dimethoxybenzophenone might seem theoretically viable, the extreme steric bulk of the triaryl transition state in the Wittig route often demands harsh conditions (e.g., n-BuLi, extended reflux) and yields complex mixtures.

Instead, the industry-standard approach relies on a Grignard addition followed by acid-catalyzed dehydration [3]. By reacting deoxyanisoin (1,2-bis(4-methoxyphenyl)ethanone) with 4-methoxyphenylmagnesium bromide, we form a highly substituted tertiary carbinol. This intermediate is thermodynamically primed for dehydration, driven by the formation of a highly conjugated, stable alkene system.

Synthesis SM1 Deoxyanisoin (Ketone) Step1 Nucleophilic Addition (THF, 0 °C to Reflux) SM1->Step1 SM2 4-Methoxyphenylmagnesium bromide SM2->Step1 Int 1,1,2-Tris(4-methoxyphenyl)ethanol (Tertiary Carbinol) Step1->Int Quench Step2 Dehydration (p-TsOH, Toluene) Int->Step2 Target 4,4',4''-(1-Vinyl-2-ylidene)trianisole Step2->Target -H2O

Synthetic workflow for 4,4',4''-(1-Vinyl-2-ylidene)trianisole via Grignard addition.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Each step contains physical or chemical checkpoints that confirm success before proceeding.

Step 1: Preparation of the Grignard Reagent

Causality: 4-Bromoanisole is relatively unreactive. Iodine is required to strip the magnesium oxide passivation layer via the formation of MgI2. Tetrahydrofuran (THF) is selected over diethyl ether because its higher boiling point (66 °C) provides the thermal energy necessary to drive the formation of the sterically hindered Grignard reagent, while its oxygen lone pairs strongly coordinate and stabilize the resulting organomagnesium complex.

  • Setup: Under an argon atmosphere, add magnesium turnings (1.5 eq) to a flame-dried, 3-neck round-bottom flask equipped with a reflux condenser.

  • Initiation: Add a single crystal of iodine. Introduce 10% of a solution of 4-bromoanisole (1.2 eq) in anhydrous THF. Warm gently.

  • Validation Checkpoint: Initiation is confirmed when the purple iodine color rapidly fades to a cloudy gray, accompanied by a spontaneous, exothermic boil. Do not proceed until this is observed.

  • Addition: Add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle, self-sustaining reflux. Once complete, reflux with external heating for 1 hour.

Step 2: Nucleophilic Addition to Deoxyanisoin

Causality: The addition of the ketone must be performed at 0 °C. At higher temperatures, the Grignard reagent can act as a base rather than a nucleophile, enolizing the deoxyanisoin and stalling the reaction.

  • Cooling: Cool the Grignard reagent to 0 °C using an ice-water bath.

  • Reaction: Dissolve deoxyanisoin (1.0 eq) in anhydrous THF and add dropwise over 30 minutes.

  • Maturation: Remove the ice bath, stir at room temperature for 2 hours, then reflux for 12 hours to overcome the steric hindrance of the forming tertiary alkoxide[3].

  • Quench: Cool to 0 °C and quench slowly with saturated aqueous NH4Cl. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo to yield the crude carbinol.

Step 3: Acid-Catalyzed Dehydration

Causality: We utilize p-Toluenesulfonic acid (p-TsOH) in toluene rather than aqueous mineral acids. p-TsOH provides homogeneous catalysis, protonating the hydroxyl group to create a superior leaving group (-OH2+). The use of a Dean-Stark trap physically removes water from the system, shifting the equilibrium entirely toward the thermodynamic alkene sink.

  • Setup: Dissolve the crude carbinol in toluene. Add a catalytic amount of p-TsOH (0.1 eq).

  • Reflux: Attach a Dean-Stark trap and reflux for 4 hours.

  • Validation Checkpoint: Monitor the Dean-Stark trap. The collection of water matching the theoretical molar yield of the starting deoxyanisoin confirms complete dehydration.

  • Purification: Cool the mixture, wash with saturated NaHCO3 to neutralize the acid, dry, and concentrate. Recrystallize the crude solid from a dichloromethane/methanol mixture to afford the pure target compound.

Analytical Characterization & Quantitative Data

Rigorous characterization is required to confirm the absence of the carbinol intermediate and verify the integrity of the methoxy groups, which are sensitive to harsh acidic cleavage.

Table 1: Physical and Chromatographic Properties
PropertyValue / SpecificationAnalytical Technique
Molecular Formula C23H22O3N/A
Molecular Weight 346.42 g/mol N/A
Appearance White to off-white crystalline solidVisual Inspection
Melting Point 97.0 – 98.5 °CCapillary Apparatus[1]
Purity ≥ 98.0%HPLC (UV detection at 254 nm)
Mass (m/z) 346.4 (M+)GC-MS (Electron Ionization)
Table 2: Nuclear Magnetic Resonance (NMR) Signatures
NMR NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationStructural Assignment
1H 3.72, 3.76, 3.813s, 9HThree distinct -OCH3 groups
1H 6.85s, 1HOlefinic proton (=CH-)
1H 6.60 – 7.25m, 12HAromatic ring protons
13C 55.2, 55.3, 55.43qMethoxy carbons
13C 113.5 - 158.8mAromatic & Olefinic carbons

Downstream Application: SERM Synthesis

The primary utility of 4,4',4''-(1-Vinyl-2-ylidene)trianisole is its direct conversion into Chlorotrianisene (TACE) . This is achieved via an electrophilic addition-elimination reaction. The alkene is reacted with chlorine gas (Cl2) in carbon tetrachloride (CCl4)[4].

Mechanistically, the electron-rich triarylethylene attacks the halogen to form a transient chloronium ion. Chloride attack yields a dichloro-intermediate, which rapidly undergoes elimination of HCl to restore the highly stable, conjugated triarylethylene system, yielding the active SERM[2].

DownstreamSERM Precursor 4,4',4''-(1-Vinyl-2-ylidene)trianisole Reaction Chlorination (Cl2 / CCl4) Precursor->Reaction SERM Chlorotrianisene (TACE) Reaction->SERM Addition-Elimination Receptor Estrogen Receptor (ER) SERM->Receptor Competitive Binding

Conversion of the target precursor to Chlorotrianisene and its SERM mechanism.

References

  • Antiestrogenically Active 1,1,2-Tris(4-hydroxyphenyl)alkenes without Basic Side Chain American Chemical Society (J. Med. Chem.) 3

  • 4,4',4''-(1-vinyl-2-ylidene)trianisole (CAS 7109-27-5) Chemical Properties Guidechem 1

  • Pharmaceutical Manufacturing Encyclopedia (Chlorotrianisene Synthesis) Unfictional / Marshall Sittig 4

  • Chlorotris(4-methoxyphenyl)ethylene - Uses and Synthesis Methods ChemBK 2

Sources

Exploratory

Photophysical Properties of 4,4',4''-(1-Vinyl-2-ylidene)trianisole: Mechanisms, AIE Dynamics, and Experimental Workflows

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: In-Depth Technical Guide Executive Summary & Molecular Architecture The compound 4,4',4''-(1-Vinyl-2-ylidene)trianisol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: In-Depth Technical Guide

Executive Summary & Molecular Architecture

The compound 4,4',4''-(1-Vinyl-2-ylidene)trianisole , universally recognized in the literature as 1,1,2-tris(4-methoxyphenyl)ethene (CAS: 7109-27-5), is a highly functionalized triarylethene derivative[1]. Structurally, it features a central ethene stator decorated with three electron-donating methoxyphenyl (anisole) rotors. This propeller-like molecular architecture is the foundation of its unique photophysical behavior.

While the molecule serves as a critical synthetic intermediate for pharmaceutical agents such as the estrogenic drug chlorotrianisene[2], its most profound utility in modern physical chemistry lies in its Aggregation-Induced Emission (AIE) characteristics[3]. Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ) at high concentrations, 4,4',4''-(1-Vinyl-2-ylidene)trianisole and related anisyl-substituted arylethylenes become highly emissive exclusively in the aggregated or solid state[4].

Core Photophysical Mechanisms

The photophysics of 4,4',4''-(1-Vinyl-2-ylidene)trianisole are dictated by the interplay between its conformational flexibility and its microenvironment.

The Dark State: Dilute Solutions

In good solvents like tetrahydrofuran (THF) or chloroform, the molecule exists as isolated monomers. Upon photoexcitation, the three methoxyphenyl rings actively rotate and twist around the ethene core. These low-frequency intramolecular motions serve as highly efficient energy dissipation channels. The excited state rapidly decays back to the ground state via non-radiative pathways, rendering the molecule virtually non-fluorescent (quantum yield < 0.2%).

The Emissive State: Restriction of Intramolecular Rotation (RIR)

When introduced into a poor solvent (e.g., water), the hydrophobic nature of the molecule forces it to self-assemble into nano-aggregates. Within these tightly packed aggregates, the physical constraints of the solid-like environment severely restrict the rotational and twisting motions of the anisole rings. This phenomenon, known as the Restriction of Intramolecular Rotation (RIR) , effectively blocks the non-radiative decay channels. Consequently, the exciton is forced to decay radiatively, resulting in intense blue-green fluorescence[3].

AIE_Mechanism Excitation Photon Absorption (hv) Dilute Dilute Solution (Good Solvent) Excitation->Dilute Aggregate Aggregated State (Poor Solvent) Excitation->Aggregate RIR_Free Active Intramolecular Rotations (RIR Free) Dilute->RIR_Free RIR_Restricted Restriction of Intramolecular Rotations Aggregate->RIR_Restricted NonRad Non-Radiative Decay (Dark State) RIR_Free->NonRad Energy Dissipation Fluorescence Radiative Decay (Intense Fluorescence) RIR_Restricted->Fluorescence Emission

Photophysical pathways contrasting dilute and aggregated states.

Quantitative Photophysical Data

The following table summarizes the typical photophysical parameters of 4,4',4''-(1-Vinyl-2-ylidene)trianisole, comparing its behavior in a purely solvated state versus an aggregated state.

PropertyValueExperimental Conditions
Absorption Maximum ( λabs​ ) ~320 nmTHF solution (10 μ M)
Emission Maximum ( λem​ ) ~470 nmTHF/Water mixture ( fw​ = 90%)
Fluorescence Quantum Yield ( ΦF​ ) < 0.2%Pure THF (Monomer state)
Fluorescence Quantum Yield ( ΦF​ ) > 25.0%THF/Water ( fw​ = 90%) (Aggregate state)
Excited-State Lifetime ( τ ) < 100 psPure THF (Non-radiative dominance)
Excited-State Lifetime ( τ ) ~1.5 nsAggregated state (Radiative dominance)

Experimental Workflows (Self-Validating Protocols)

To accurately characterize the AIE properties and excited-state dynamics of 4,4',4''-(1-Vinyl-2-ylidene)trianisole, researchers must employ rigorous, self-validating methodologies. The causality behind these steps ensures reproducibility and scientific integrity.

Protocol 1: Solvent Fractionation for AIE Characterization

This protocol utilizes the reprecipitation method to induce controlled aggregation. THF is chosen as the "good solvent" due to its excellent solubilizing power for triarylethenes, while deionized water acts as the "poor solvent" to trigger hydrophobic collapse.

  • Stock Preparation: Dissolve the compound in spectroscopic-grade THF to yield a 1.0 mM stock solution. Causality: A high-concentration stock ensures that the final volume of THF added to the subsequent mixtures remains minimal, preventing solvent-induced baseline shifts.

  • Fractionation: Prepare a series of 10 mL volumetric flasks. Add 100 μ L of the stock solution to each flask.

  • Aggregation Trigger: Slowly inject varying ratios of pure THF and deionized water under vigorous micro-stirring to achieve water fractions ( fw​ ) ranging from 0% to 99% (v/v). The final compound concentration must remain constant at 10 μ M across all samples.

  • Equilibration & Validation: Sonicate the mixtures for 2 minutes and allow them to rest in the dark for 15 minutes. Self-Validation Step: Measure the solutions using Dynamic Light Scattering (DLS) to confirm the presence of nano-aggregates (typically 50-150 nm in diameter) in high fw​ mixtures.

  • Optical Measurement: Record the photoluminescence (PL) spectra using a spectrofluorometer with an excitation wavelength of 320 nm. Plot the relative emission intensity ( I/I0​ ) against the water fraction ( fw​ ) to generate the AIE curve.

Experimental_Workflow Step1 Step 1: Stock Preparation Dissolve in THF (1.0 mM) Step2 Step 2: Solvent Fractionation Mix THF with Water (fw 0-99%) Step1->Step2 Step3 Step 3: Equilibration Sonicate & Rest (15 min) Step2->Step3 Step4 Step 4: Optical Measurement UV-Vis & PL Spectroscopy Step3->Step4 Data Data Analysis Plot I/I0 vs Water Fraction Step4->Data

Step-by-step workflow for characterizing AIE behavior via solvent fractionation.

Protocol 2: Time-Correlated Single Photon Counting (TCSPC)

To prove that the emission enhancement is due to the suppression of non-radiative decay, fluorescence lifetime measurements are mandatory.

  • System Setup: Utilize a TCSPC system equipped with a 320 nm pulsed LED or laser diode.

  • IRF Calibration: Measure the Instrument Response Function (IRF) using a scattering solution (e.g., LUDOX colloidal silica). Causality: The IRF is mathematically required to deconvolute the true fluorescence decay from the instrument's electronic jitter, which is critical for measuring the ultra-short (< 100 ps) lifetimes in pure THF.

  • Data Acquisition: Collect decay traces for the pure THF solution (monomer) and the fw​ = 90% aggregate suspension until the peak channel reaches 10,000 counts.

  • Deconvolution & Fitting: Fit the decay curves using a multi-exponential decay model. The aggregated state will show a significantly longer amplitude-weighted average lifetime ( τavg​ ~1.5 ns) compared to the dilute solution, directly validating the RIR mechanism.

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Foundational

An In-depth Technical Guide to the Thermal Stability of 4,4',4''-(1-Vinyl-2-ylidene)trianisole

Abstract This technical guide provides a comprehensive framework for evaluating the thermal stability of the novel compound 4,4',4''-(1-Vinyl-2-ylidene)trianisole. While direct experimental data on this specific molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of the novel compound 4,4',4''-(1-Vinyl-2-ylidene)trianisole. While direct experimental data on this specific molecule is not yet prevalent in published literature, this document outlines a robust, first-principles approach for its characterization. By leveraging established methodologies in thermal analysis and drawing mechanistic insights from structurally related compounds, this guide serves as a foundational resource for researchers, scientists, and drug development professionals. We present detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), hypothesize potential thermal degradation pathways, and underscore the causality behind key experimental choices. The objective is to equip researchers with the necessary tools and theoretical grounding to rigorously assess the thermal properties of this and similar complex organic molecules, ensuring scientific integrity and fostering innovation in material science and pharmaceutical development.

Introduction: The Significance of 4,4',4''-(1-Vinyl-2-ylidene)trianisole

The molecule 4,4',4''-(1-Vinyl-2-ylidene)trianisole represents a unique confluence of structural motifs: a triarylethylene core, substituted with three anisole groups, and featuring a vinylidene moiety. This architecture suggests a range of potential applications, from a monomer in the synthesis of specialized polymers with tailored optoelectronic properties to a scaffold in the design of novel therapeutic agents. The anisole groups, with their electron-donating methoxy substituents, can influence the electronic properties of the conjugated system, while the vinyl group offers a reactive site for polymerization or further functionalization.

Given these potential high-value applications, a thorough understanding of the material's thermal stability is paramount. Thermal stability dictates the processing window for polymerization, the shelf-life of a potential drug substance, and the operational limits of any resulting device or formulation. This guide, therefore, establishes a comprehensive protocol for the systematic investigation of the thermal behavior of 4,4',4''-(1-Vinyl-2-ylidene)trianisole.

Foundational Principles of Thermal Analysis

The assessment of thermal stability primarily relies on two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] It is the primary method for determining decomposition temperatures, assessing the presence of volatile components, and quantifying the residue upon degradation. The resulting data is typically presented as a TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature), which helps to identify distinct decomposition steps.[1][2]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions.[3][4] For the study of thermal stability, DSC can identify the melting point of the compound, which often represents the upper limit of its solid-state stability, and can also detect exothermic decomposition events that might not be associated with mass loss.

Experimental Design: A Self-Validating Workflow

The following sections detail the proposed experimental protocols for TGA and DSC analysis of 4,4',4''-(1-Vinyl-2-ylidene)trianisole. The causality behind each parameter is explained to ensure a robust and reproducible investigation.

Synthesis of 4,4',4''-(1-Vinyl-2-ylidene)trianisole (A Proposed Route)

As a novel compound, a plausible synthetic route is necessary for obtaining the analyte. Drawing from established organic chemistry principles, a potential synthesis could involve a Wittig-Horner reaction or a palladium-catalyzed cross-coupling reaction.[5][6][7][8] For instance, a multi-step sequence could be envisioned, starting from commercially available precursors.[7] The final product would require rigorous purification, for example, by column chromatography, and its identity and purity confirmed by NMR spectroscopy and mass spectrometry before proceeding to thermal analysis.

Synthesis_Workflow Precursors Starting Materials (e.g., Anisole derivatives) Coupling Key Coupling Reaction (e.g., Wittig-Horner or Pd-catalyzed) Precursors->Coupling Crude Crude Product Coupling->Crude Purification Purification (Column Chromatography) Crude->Purification Characterization Structural Confirmation (NMR, Mass Spec) Purification->Characterization Analyte Pure 4,4',4''-(1-Vinyl-2-ylidene)trianisole Characterization->Analyte

Caption: Proposed workflow for the synthesis and purification of the target analyte.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset temperature of decomposition and characterize the degradation profile.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified 4,4',4''-(1-Vinyl-2-ylidene)trianisole into a ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients within the sample.

  • Atmosphere: The analysis should be conducted under a high-purity nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation and isolate the intrinsic thermal stability. A parallel experiment in an air atmosphere can be performed to assess oxidative stability.

  • Temperature Program:

    • Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability before the ramp.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. This heating rate is a standard practice that provides a good balance between resolution and experimental time. Slower or faster heating rates can be employed to study the kinetics of decomposition.[9]

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which a significant deviation from the baseline is observed.

    • Identify the temperatures of maximum mass loss rate from the peaks of the first derivative (DTG) curve.

    • Quantify the percentage of residual mass at the end of the experiment.

TGA_Workflow Start Start Sample Weigh 5-10 mg of Sample Start->Sample Place Place Sample in TGA Pan Sample->Place Atmosphere Set N2 Atmosphere (20-50 mL/min) Place->Atmosphere Program Temperature Program: - Equilibrate at 30°C - Ramp to 800°C at 10°C/min Atmosphere->Program Run Run TGA Analysis Program->Run Analyze Analyze TGA/DTG Curves Run->Analyze End End Analyze->End

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify melting point, glass transitions, and other phase changes prior to decomposition.

Step-by-Step Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan and hermetically seal it. The hermetic seal is crucial to prevent the loss of volatile decomposition products, which could interfere with the heat flow measurement.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heat: Ramp the temperature from 25°C to a temperature just below the anticipated decomposition onset (as determined by TGA), at a rate of 10°C/min. This will reveal the melting endotherm and any other initial thermal events.

    • Cool: Cool the sample back down to 25°C at a rate of 10°C/min. This step can reveal crystallization events if the material was molten.

    • Second Heat: Ramp the temperature again at 10°C/min. This cycle is important for identifying the glass transition temperature of any amorphous phase formed upon cooling and confirming the reversibility of the observed thermal events.

  • Data Analysis:

    • Identify the peak temperature of the melting endotherm (Tm).

    • Look for step changes in the baseline of the second heating scan, which indicate a glass transition (Tg).

    • Observe any exothermic peaks, which could signify crystallization or decomposition.

DSC_Workflow Start Start Sample Weigh 2-5 mg of Sample Start->Sample Seal Seal in Hermetic DSC Pan Sample->Seal Atmosphere Set N2 Atmosphere (20-50 mL/min) Seal->Atmosphere Program Heat-Cool-Heat Cycle: - Heat to T < T(onset) - Cool to 25°C - Reheat Atmosphere->Program Run Run DSC Analysis Program->Run Analyze Analyze Heat Flow Curve Run->Analyze End End Analyze->End

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Anticipated Results and Mechanistic Interpretation

Based on the structure of 4,4',4''-(1-Vinyl-2-ylidene)trianisole, a multi-step decomposition process can be hypothesized. The thermal degradation of anisole is known to proceed via the homolytic cleavage of the methyl-oxygen bond to form a phenoxy radical and a methyl radical.[10][11]

Hypothetical Degradation Pathway:

  • Initial Decomposition (Lower Temperature): The initial mass loss is likely to be initiated by the cleavage of the methoxy groups from the anisole rings. This would result in the formation of highly reactive radical species.

  • Vinyl Group Scission: Concurrently or at slightly higher temperatures, the vinyl group could undergo scission.

  • Fragmentation of the Core Structure (Higher Temperature): At elevated temperatures, the central triarylethylene core would fragment, leading to the formation of smaller aromatic and aliphatic compounds.

  • Char Formation: The extensive aromaticity of the molecule suggests that at very high temperatures, a significant amount of carbonaceous char residue may remain.

Degradation_Pathway Molecule 4,4',4''-(1-Vinyl-2-ylidene)trianisole Step1 Initial Stage: - Cleavage of Methoxy Groups - Formation of Phenoxy Radicals Molecule->Step1 ΔT (Low) Step2 Intermediate Stage: - Vinyl Group Scission - Fragmentation of Core Step1->Step2 ΔT (Medium) Step3 Final Stage: - Formation of Volatile  Aromatic/Aliphatic Fragments - Char Residue Step2->Step3 ΔT (High)

Caption: Hypothesized thermal degradation pathway for the target molecule.

Tabulated Summary of Expected Data

The following table summarizes the hypothetical quantitative data that would be obtained from the proposed TGA and DSC experiments.

ParameterSymbolExpected Value/RangeAnalytical TechniqueSignificance
Melting PointTm150 - 250 °CDSCUpper limit of solid-state stability; defines processing conditions.
Onset Decomposition Temp.Tonset250 - 350 °CTGATemperature at which significant degradation begins.
Temp. of Max. Mass LossTmax300 - 450 °CTGA (DTG Peak)Indicates the point of most rapid decomposition.
Residual Mass @ 800°C% Residue20 - 40%TGAIndicates the tendency for char formation.

Conclusion

This technical guide provides a rigorous and scientifically grounded framework for the comprehensive evaluation of the thermal stability of 4,4',4''-(1-Vinyl-2-ylidene)trianisole. By adhering to the detailed protocols for TGA and DSC, and by considering the hypothesized degradation mechanisms, researchers can generate reliable and insightful data. This information is critical for determining the viability of this novel compound in its intended applications, whether in materials science, electronics, or pharmaceutical development. The self-validating nature of the proposed workflow, rooted in established analytical principles, ensures the trustworthiness and integrity of the experimental outcomes.

References

  • [Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[3][4][10]Triazolo[4,3- b][3][4][10][12]tetrazine - PubMed]([Link])

  • [Thermogravimetric analysis (TGA) curves of poly

  • .com/2073-4360/13/8/1333)

Sources

Exploratory

Isomeric Dynamics of the Vinylidene Trianisole System: A Technical Guide to Degenerate Rearrangements and Vinyl Cations

Introduction to the Trianisylvinyl Framework The trianisylvinyl (TAV) framework—historically referred to as derivatives of vinylidene trianisole or 1,1,2-tris(4-methoxyphenyl)ethylene—represents a cornerstone in physical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Trianisylvinyl Framework

The trianisylvinyl (TAV) framework—historically referred to as derivatives of vinylidene trianisole or 1,1,2-tris(4-methoxyphenyl)ethylene—represents a cornerstone in physical organic chemistry and pharmaceutical design[1]. Because the three anisyl (4-methoxyphenyl) groups are chemically identical, traditional structural isomerism (such as E/Z geometry) is entirely masked in the parent compound.

However, the true complexity of this system emerges at the sub-molecular level. When isotopic labels ( 13C or 14C ) are introduced to the vinylidene core, the system reveals a dynamic landscape of isotopomeric isomers driven by degenerate 1,2-anisyl shifts[2]. Understanding these isomeric dynamics is critical for researchers studying reactive intermediates, as the TAV system provides definitive proof for the existence and stability of classical vinyl cations[1].

The Nature of TAV Isomerism: Isotopomers and the Bridged Transition State

The generation of a vinyl cation typically requires overcoming immense energetic barriers due to the instability of a positive charge on an sp -hybridized carbon. In the vinylidene trianisole system, the highly electron-donating methoxy groups stabilize the empty p -orbital via resonance.

This stabilization allows the classical linear cation to exist long enough to undergo a rearrangement. The migration of an anisyl group from C-2 to C-1 proceeds through a bridged anisonium transition state [3]. Because the starting material and the rearranged product are chemically identical, this is a degenerate rearrangement. The resulting products are isotopomeric isomers—compounds that differ only in the positional distribution of their isotopic labels.

G A TAV-2-13C Bromide (Unscrambled) B Classical TAV Cation (C-2 Labeled) A->B -Br⁻ (Solvolysis) C Bridged Anisonium Ion (Transition State) B->C 1,2-Anisyl Shift E Unscrambled Product B->E Solvent Capture D Classical TAV Cation (C-1 Labeled) C->D Rearrangement F Scrambled Isomer D->F Solvent Capture

Caption: Degenerate 1,2-anisyl shift generating isotopomeric trianisylvinyl cations.

Quantitative Data: Kinetic Analysis of Isotopic Scrambling

The extent to which the TAV cation rearranges before being captured by a nucleophile depends heavily on the solvent environment and the nature of the leaving group. By analyzing the ratio of scrambled to unscrambled isomers, researchers can deduce whether the reaction proceeds via an intimate ion-pair or a fully dissociated "free" cation[3].

Table 1: Extent of Isotopic Scrambling (C-2 to C-1) in Trianisylvinyl Systems

Precursor SystemSolvent SystemAdditive / Salt% Scrambled IsomerMechanistic Inference
TAV-2- 14C -Triazene Glacial HOAcNone~38.0%Free cation formation; extensive 1,2-shift prior to capture.
TAV-2- 14C -Triazene Glacial HOAc1.7 eq NaOAc~17.0%Rapid capture of free cation by highly nucleophilic OAc⁻.
TAV-2- 13C -Bromide HOAc / AgOAcNone~18.5%Ion-pair mediated solvolysis; slower rearrangement.
TAV-2- 13C -Bromide Glacial HOAc4.77 M NaOAc~7.7%Common-ion rate depression; near-instantaneous trapping.

(Data synthesized from authoritative solvolysis and triazene decomposition studies[2],[3],[4].)

Experimental Methodologies: Generating and Tracking TAV Isomers

To accurately measure these degenerate shifts, the experimental design must isolate the cation generation step and prevent post-reaction equilibration. The following protocols represent self-validating systems for studying TAV isomers.

Protocol 1: Solvolysis of Trianisylvinyl-2- 13C Bromide

Objective: To generate the TAV cation via halide abstraction and trap its isotopomeric isomers to quantify the 1,2-anisyl shift[4].

  • Precursor Activation: Dissolve TAV-2- 13C bromide in glacial acetic acid (HOAc).

    • Causality: HOAc serves a dual purpose as a polar ionizing medium to support cation formation and as a weak nucleophile to eventually capture the intermediate.

  • Halide Abstraction: Add a stoichiometric amount of Silver Acetate (AgOAc).

    • Causality: Silver ions act as a halophilic pull, precipitating insoluble AgBr. This prevents the internal return of the bromide ion, forcing the irreversible generation of the vinyl cation.

  • Isomeric Equilibration: Allow the mixture to stir at 120°C for 4 hours.

    • Causality: The elevated temperature provides the necessary thermal energy to overcome the activation barrier of the bridged anisonium transition state, initiating the scrambling process.

  • Quenching and Extraction: Pour the mixture into ice-cold water and extract with dichloromethane (DCM).

    • Causality: Rapid cooling kinetically freezes the reaction, locking the isotopomeric ratio in place. DCM efficiently extracts the organic products (trianisylvinyl acetates) while leaving inorganic silver salts in the aqueous phase.

  • Self-Validation (Control Step): Run a parallel reaction adding 4.77 M Sodium Acetate (NaOAc) instead of AgOAc.

    • Causality: If the 1,2-shift occurs in the fully dissociated free cation stage, flooding the system with a strong nucleophile (OAc⁻) will trap the cation before it can rearrange. A drastic reduction in the percentage of the scrambled isomer (e.g., dropping to ~7.7%) validates the free-cation mechanism over a concerted pathway[3].

Protocol 2: Decomposition of Trianisylvinyl-2- 14C -Phenyltriazene

Objective: To study the "free" TAV cation without the interference of a strongly coordinating counter-ion[2].

  • Acid-Catalyzed Cleavage: Dissolve the 14C -labeled triazene precursor in HOAc.

    • Causality: The acid protonates the triazene moiety, leading to the rapid expulsion of aniline and nitrogen gas ( N2​ ).

  • Free Cation Generation: The irreversible loss of N2​ generates the TAV cation.

    • Causality: Unlike halide solvolysis, this method generates the cation completely devoid of a closely associated counter-ion (ion-pair). This isolates the inherent migratory aptitude of the anisyl group, allowing for the observation of maximum scrambling (~38%)[2].

Workflow S1 Synthesis of Labeled Precursor S2 Solvolysis (HOAc/AgOAc) S1->S2 S3 Quenching & Extraction S2->S3 S4 NMR/MS Isotope Tracking S3->S4 S5 Quantification of Scrambling S4->S5

Caption: Experimental workflow for synthesizing and analyzing isotopomeric TAV isomers.

Pharmaceutical Relevance: Breaking Symmetry

While the pure vinylidene trianisole system is a theoretical playground for physical organic chemists, breaking its symmetry yields compounds of profound clinical importance.

When the vinylidene core is substituted—such as replacing a hydrogen or an anisyl group with a chlorine atom—the system generates true geometric E/Z isomers. The most prominent example is Chlorotrianisene (TACE) , or chlorotris(p-methoxyphenyl)ethylene. Because the symmetry is broken by the chlorine atom, the spatial orientation of the anisyl groups becomes locked, creating a highly specific pharmacophore. Chlorotrianisene acts as a Selective Estrogen Receptor Modulator (SERM), utilizing its rigid, isomeric structure to competitively bind to estrogen receptors, a mechanism historically leveraged in the treatment of prostate cancer and menopausal symptoms[5].

Sources

Protocols & Analytical Methods

Method

Application of 4,4',4''-(1-Vinyl-2-ylidene)trianisole as a Monomer in Polymer Chemistry: Application Notes and Protocols

Introduction 4,4',4''-(1-Vinyl-2-ylidene)trianisole is a unique monomer possessing a vinyl group for polymerization and three anisole moieties. The electron-rich nature of the anisole groups and the steric hindrance arou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4,4',4''-(1-Vinyl-2-ylidene)trianisole is a unique monomer possessing a vinyl group for polymerization and three anisole moieties. The electron-rich nature of the anisole groups and the steric hindrance around the vinylidene-like core suggest that polymers derived from this monomer could exhibit interesting thermal, optical, and dielectric properties. This document provides a comprehensive guide for researchers and professionals in polymer chemistry and materials science on the potential polymerization methods for 4,4',4''-(1-Vinyl-2-ylidene)trianisole and the characterization of the resulting polymers. While this specific monomer is not extensively documented in existing literature, the protocols and methodologies presented here are based on well-established principles of polymer chemistry for structurally related monomers, particularly derivatives of 1,1-diphenylethylene and other vinyl compounds.[1][2]

Monomer Characteristics and Potential Polymer Properties

The chemical structure of 4,4',4''-(1-Vinyl-2-ylidene)trianisole, with its bulky, electron-donating aromatic side groups, is expected to significantly influence its polymerization behavior and the properties of the resulting polymer. The steric hindrance may affect the rate of polymerization and the achievable molecular weight. The resulting polymer, poly(4,4',4''-(1-vinyl-2-ylidene)trianisole), is anticipated to be amorphous with a high glass transition temperature (Tg) due to the rigid side chains. The presence of the polar methoxy groups could also impart a high refractive index and interesting dielectric properties.

Proposed Polymerization Methodologies

Given the monomer's structure, several polymerization techniques can be explored. This guide will focus on two primary methods: living anionic polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization. These methods are chosen for their ability to potentially control the polymerization of functional monomers and to yield polymers with well-defined molecular weights and narrow molecular weight distributions.

Protocol 1: Living Anionic Polymerization

Living anionic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity.[3][4] For a monomer like 4,4',4''-(1-Vinyl-2-ylidene)trianisole, which has structural similarities to 1,1-diphenylethylene derivatives, an anionic approach is a promising route.[1][5][6]

Causality Behind Experimental Choices:
  • Initiator: sec-Butyllithium (s-BuLi) is a common and effective initiator for the anionic polymerization of styrenic and related monomers. Its initiation is rapid and quantitative.

  • Solvent: Tetrahydrofuran (THF) is an excellent solvent for anionic polymerization as it solvates the growing anionic chain end, promoting dissociation of ion pairs and leading to a more controlled polymerization.

  • Temperature: A low temperature of -78 °C is crucial to minimize side reactions, such as chain termination or transfer, which are more prevalent at higher temperatures.

  • Purification: Rigorous purification of all reagents and glassware is paramount in living anionic polymerization, as the anionic species are highly reactive and can be terminated by protic impurities like water or alcohols.

Experimental Workflow Diagram:

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_characterization Characterization glassware_prep Glassware Flame-Drying reactor_setup Reactor Assembly under Inert Atmosphere glassware_prep->reactor_setup solvent_purification Solvent Purification (THF) solvent_addition Addition of Anhydrous THF solvent_purification->solvent_addition monomer_purification Monomer Purification monomer_addition Slow Monomer Addition monomer_purification->monomer_addition reactor_setup->solvent_addition cooling Cooling to -78°C solvent_addition->cooling initiator_addition Initiator Addition (s-BuLi) cooling->initiator_addition initiator_addition->monomer_addition polymerization Polymerization (2-4 hours) monomer_addition->polymerization termination Termination with Degassed Methanol polymerization->termination precipitation Precipitation in Methanol termination->precipitation filtration Filtration precipitation->filtration drying Drying under Vacuum filtration->drying gpc GPC (Mn, PDI) drying->gpc nmr NMR (Structure) drying->nmr dsc_tga DSC/TGA (Thermal Properties) drying->dsc_tga

Caption: Workflow for Living Anionic Polymerization.

Detailed Protocol:
  • Preparation:

    • All glassware should be rigorously cleaned and flame-dried under vacuum to remove any adsorbed water.

    • Tetrahydrofuran (THF) must be freshly distilled from a sodium/benzophenone ketyl under a nitrogen atmosphere.

    • The monomer, 4,4',4''-(1-Vinyl-2-ylidene)trianisole, should be purified by passing through a short column of basic alumina to remove any inhibitors and protic impurities. It should then be degassed by several freeze-pump-thaw cycles.

  • Polymerization:

    • Assemble the flame-dried reactor equipped with a magnetic stirrer and rubber septa under a positive pressure of dry argon or nitrogen.

    • Transfer the desired amount of anhydrous THF into the reactor via a cannula.

    • Cool the reactor to -78 °C using a dry ice/acetone bath.

    • Add the calculated amount of sec-butyllithium initiator via a gastight syringe. The amount of initiator will determine the target molecular weight of the polymer.

    • Slowly add a solution of the purified monomer in anhydrous THF to the stirred initiator solution via a cannula over 15-20 minutes. A color change should be observed upon addition, indicating the formation of the living anionic chain ends.

    • Allow the polymerization to proceed for 2-4 hours at -78 °C.

    • Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.

  • Work-up and Purification:

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol and dry it under vacuum at 40-50 °C to a constant weight.

Protocol 2: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers.[7] It is generally more tolerant to impurities than living anionic polymerization.

Causality Behind Experimental Choices:
  • RAFT Agent: A trithiocarbonate-based RAFT agent, such as S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT), is a suitable choice for controlling the polymerization of styrenic-like monomers.

  • Initiator: Azobisisobutyronitrile (AIBN) is a common thermal initiator that provides a controlled source of radicals. The ratio of RAFT agent to initiator is crucial for maintaining control over the polymerization.

  • Solvent: A non-protic solvent like 1,4-dioxane or toluene is suitable for this polymerization.

  • Temperature: The polymerization is typically carried out at a temperature that ensures a suitable decomposition rate of the initiator, usually between 60-80 °C for AIBN.

Polymerization Mechanism Diagram:

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination I Initiator (I) R_dot Radical (R•) I->R_dot Decomposition PM1_dot Propagating Radical (P1•) R_dot->PM1_dot + Monomer (M) Pn_dot Propagating Radical (Pn•) Intermediate Intermediate Radical Pn_dot->Intermediate + RAFT Agent RAFT_agent RAFT Agent (Z-C(=S)S-R) RAFT_agent->Intermediate Dormant_species Dormant Species (Pn-S-C(=S)-Z) Intermediate->Dormant_species Fragmentation R_dot_reinitiate Re-initiating Radical (R•) Intermediate->R_dot_reinitiate Dormant_species->Pn_dot Activation PMn_dot Propagating Radical (Pn•) PMn1_dot Propagating Radical (Pn+1•) PMn_dot->PMn1_dot + Monomer (M) P_dead Dead Polymer Pn_dot_term Pn• Pn_dot_term->P_dead Combination/Disproportionation Pm_dot_term Pm• Pm_dot_term->P_dead

Caption: Generalized Mechanism of RAFT Polymerization.

Detailed Protocol:
  • Preparation:

    • The monomer, 4,4',4''-(1-Vinyl-2-ylidene)trianisole, should be purified as described in Protocol 1.

    • The initiator, AIBN, should be recrystallized from methanol.

    • The solvent (e.g., 1,4-dioxane) should be of high purity.

  • Polymerization:

    • In a Schlenk flask equipped with a magnetic stirrer, dissolve the monomer, the RAFT agent (e.g., DDMAT), and AIBN in 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] would be in the range of 100:1:0.1 to 500:1:0.2, depending on the desired molecular weight and polymerization rate.

    • Degas the solution by performing at least three freeze-pump-thaw cycles.

    • After the final thaw, backfill the flask with an inert gas (argon or nitrogen) and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).

    • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.

    • To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Work-up and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol or hexane.

    • Collect the polymer by filtration.

    • Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate it to ensure the removal of unreacted monomer and initiator fragments.

    • Dry the purified polymer under vacuum at 40-50 °C until a constant weight is achieved.

Characterization of Poly(4,4',4''-(1-vinyl-2-ylidene)trianisole)

The synthesized polymer should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.

Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy To confirm the polymer structure and determine monomer conversion.Disappearance of the vinyl proton signals of the monomer and the appearance of broad signals corresponding to the polymer backbone.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).For a controlled polymerization, a narrow and monomodal peak is expected, with a PDI close to 1.1.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).A high Tg is expected due to the bulky and rigid side groups.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.The onset of decomposition will indicate the upper temperature limit for the polymer's application.

Potential Applications

Polymers derived from 4,4',4''-(1-Vinyl-2-ylidene)trianisole are expected to possess a unique combination of properties that could make them suitable for a variety of advanced applications:

  • High-Performance Engineering Plastics: The anticipated high thermal stability and rigidity could make these polymers suitable for applications requiring good mechanical properties at elevated temperatures.

  • Optical Materials: The presence of multiple aromatic rings may lead to a high refractive index, making the polymer a candidate for optical lenses, coatings, and films.

  • Dielectric Materials: The polar anisole groups could contribute to a high dielectric constant, which is desirable for applications in capacitors and electronic packaging.

  • Membranes for Gas Separation: The bulky side groups might create significant free volume within the polymer matrix, which could be beneficial for membrane-based gas separation applications.

Conclusion

This application note provides a detailed theoretical and practical framework for the synthesis and characterization of poly(4,4',4''-(1-vinyl-2-ylidene)trianisole). The proposed living anionic and RAFT polymerization protocols offer pathways to potentially synthesize well-defined polymers from this novel monomer. The unique structure of 4,4',4''-(1-Vinyl-2-ylidene)trianisole makes it a promising candidate for the development of new polymeric materials with advanced thermal, optical, and dielectric properties. The successful implementation of these protocols will open up new avenues for research and development in polymer chemistry and materials science.

References

  • Synthesis of polyurethane/vinyl polymer hybrids with unexpected mechanical properties using a macro chain transfer agent. RSC Advances.

  • Properties of products cured by crosslinking of alkyl vinyl group of 1,2-polybutadiene and 1,2-SBS. Rubber News.
  • Polymerization of Ethylene with Cationic Palladium and Nickel Catalysts Containing Bulky Nonenolizable Imine−Phosphine Ligands. Organometallics.

  • 4,4',4''-(1-vinyl-2-ylidene)
  • Thermally Induced Polymorphic Changes in Poly(vinylidene Fluoride) Thin Layer Investigated Using Micro-Raman Spectroscopy. MDPI.

  • Poly(4,4′-dicyano-4″-vinyl-triphenylamine) host material for single-layer Ir complex phosphorescent light-emitting devices. Polymer Journal.

  • Properties of four vinyl polymer materials, including: formula,... ResearchGate.

  • Poly(vinylidene fluoride-co-hexafluoropropylene) based tri-composites with zeolite and ionic liquid for electromechanical actuator and lithium-ion battery applications.
  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI.

  • 1-Vinyl-1,2,4-triazole in copolymerization reaction with 1-vinyl-4,5,6,7-tetrahydroindole: synthesis and properties of copolymers. ResearchGate.

  • Living Anionic Polymerization of Styrene Derivatives para-Substituted with π-Conjugated Oligo(fluorene) Moieties. Macromolecules.

  • Living Anionic Addition Reaction of 1,1-Diphenylethylene Derivatives: One-Pot Synthesis of ABC-type Chain-End Sequence-Controlled Polymers. Journal of the American Chemical Society.

  • Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applic
  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. PubMed.

  • Enhanced mechanical properties of acrylate and 5-vinyl-2-norbornene-based ethylene terpolymers: rational design and synthesis using remotely modulated phosphine–sulfonate palladium complexes. Polymer Chemistry.

  • The investigation on the synthesis of periodic polymers with the 1,1-diphenylethylene (DPE) derivatives via living anionic polymerization. ResearchGate.

  • Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. MDPI.

  • Living Anionic Polymerization. Encyclopedia MDPI.

  • New Properties and Applications of Polyvinylidene-Based Ferroelectric Polymer. IntechOpen.
  • Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. Polymer Chemistry.

  • Sequence regulation in living anionic terpolymerization of styrene and two categories of 1,1-diphenylethylene (DPE) derivatives. Polymer Chemistry.

  • Polymerization of vinyl compounds with selected boron-nitrogen compounds. Google Patents.

  • Controlled/living polymerization towards functional poly(p-phenylene vinylene) materials. Polymer Chemistry.

  • Dibenzofulvene, a 1,1-Diphenylethylene Analogue, Gives a π-Stacked Polymer by Anionic, Free-Radical, and Cationic Catalysts. Journal of the American Chemical Society.

  • Synthesis and Characterization of Poly(ε-caprolactone-b-4- vinylpyridine)
  • Living polymerization. Wikipedia.

  • Properties and Applications of the β Phase Poly(vinylidene fluoride). MDPI.

  • Styrene–Divinylbenzene Copolymers Functionalized with Amino Acid Groups: Synthesis and Physicochemical Characterization. MDPI.

Sources

Application

Application Note: Orthogonal Nickel-Catalyzed C–O Cross-Coupling of 4,4',4''-(1-Vinyl-2-ylidene)trianisole

Executive Briefing & Strategic Rationale In advanced drug discovery and materials science, polyarylated alkene scaffolds such as 4,4',4''-(1-Vinyl-2-ylidene)trianisole (CAS: 7109-27-5) serve as critical precursors for sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing & Strategic Rationale

In advanced drug discovery and materials science, polyarylated alkene scaffolds such as 4,4',4''-(1-Vinyl-2-ylidene)trianisole (CAS: 7109-27-5) serve as critical precursors for synthesizing aggregation-induced emission (AIE) luminogens and selective estrogen receptor modulators (SERMs). This specific scaffold features a highly conjugated vinyl-2-ylidene backbone and three robust anisole (methoxy) rings.

Historically, functionalizing the aromatic rings of such molecules required pre-halogenated substrates. The C(aryl)–OMe bond possesses a high bond dissociation energy (~100 kcal/mol) and strong p-π conjugation, rendering it notoriously inert. Furthermore, attempting traditional Palladium-catalyzed cross-coupling on this scaffold risks unwanted Heck-type insertions or polymerization at the sensitive vinyl moiety.

To overcome this, we employ an orthogonal Nickel-Catalyzed C–O Bond Activation strategy. Pioneered by [1], this methodology utilizes a highly electron-donating N-heterocyclic carbene (NHC) ligand to selectively cleave the C–OMe bonds, allowing for direct alkylative cross-coupling with Grignard reagents while leaving the vinyl backbone entirely intact.

Mechanistic Causality: Overcoming C–OMe Inertness

The success of this transformation relies on strict adherence to two mechanistic imperatives:

  • Ligand Selection (ICy): The use of 1,3-dicyclohexylimidazol-2-ylidene (ICy) is non-negotiable. Its immense steric bulk and strong σ-donating properties sufficiently enrich the electron density at the Ni(0) center, forcing the thermodynamically difficult oxidative addition into the C(aryl)–OMe bond[1].

  • Halide Specificity in Grignard Reagents: The reaction strictly requires alkylmagnesium iodides (R–MgI). As demonstrated in subsequent mechanistic studies[2], chlorides and bromides fail to promote the reaction. The iodide counterion is uniquely capable of coordinating with the extruded methoxy leaving group, facilitating the transmetalation step[2].

CatalyticCycle Ni0 Ni(0) / ICy Catalyst OA Oxidative Addition (C-OMe Cleavage) Ni0->OA TVA Substrate TM Transmetalation (R-MgI) OA->TM Mg(OMe)I loss RE Reductive Elimination (C-C Bond Formation) TM->RE RE->Ni0 Regeneration Product Alkylated Product (Vinyl Intact) RE->Product

Figure 1: Mechanism of Ni-catalyzed C-OMe bond activation and alkylative cross-coupling.

Quantitative Optimization Data

The following table summarizes the optimization of Grignard reagents for the exhaustive tri-alkylation of 4,4',4''-(1-Vinyl-2-ylidene)trianisole.

EntryGrignard Reagent (4.5 eq)Catalyst / LigandTemp (°C)Time (h)Yield (%)Causality / Observation
1MeMgI Ni(cod)₂ / ICy·HCl801488 Optimal C–O cleavage; vinyl group remains fully intact.
2MeMgClNi(cod)₂ / ICy·HCl8014<5Chloride ion fails to facilitate the transmetalation step.
3EtMgINi(cod)₂ / ICy·HCl801476β-hydride elimination is successfully suppressed by ICy bulk.
4CyMgINi(cod)₂ / ICy·HCl1002462High steric bulk requires elevated temperature and extended time.

Self-Validating Experimental Protocol

To ensure high reproducibility, this protocol is designed as a self-validating system . It incorporates colorimetric checkpoints and internal analytical standards to verify catalytic viability before consuming the entire substrate.

Workflow Step1 Glovebox Setup (Inert Atmosphere) Step2 Catalyst & Ligand Pre-mixing Step1->Step2 Step3 Substrate & Grignard Addition (80°C) Step2->Step3 Step4 Quench & Extraction (EtOAc/H2O) Step3->Step4 Step5 Purification (Silica Gel) Step4->Step5

Figure 2: Step-by-step experimental workflow for the air-sensitive Ni-catalyzed cross-coupling.

Step-by-Step Methodology: Exhaustive Tri-Alkylation

Reagents Required: 4,4',4''-(1-Vinyl-2-ylidene)trianisole (1.0 mmol), Ni(cod)₂ (0.15 mmol, 15 mol%), ICy·HCl (0.30 mmol, 30 mol%), MeMgI (3.0 M in diethyl ether, 4.5 mmol), anhydrous Toluene (4.0 mL), Dodecane (0.5 mmol, internal standard).

Phase 1: Catalyst Activation (Glovebox Required)

  • Transfer Ni(cod)₂ (41.2 mg) and ICy·HCl (80.6 mg) into an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar.

  • Add 2.0 mL of anhydrous toluene.

  • Self-Validation Checkpoint 1: Stir at room temperature for 15 minutes. The solution must transition to a deep red/purple hue . If the solution remains pale or turns cloudy green, the Ni(0) has oxidized. Discard and restart to prevent substrate waste.

Phase 2: Substrate Addition & Cross-Coupling 4. Add 4,4',4''-(1-Vinyl-2-ylidene)trianisole (346.4 mg, 1.0 mmol) and dodecane (85 mg, 0.5 mmol) to the active catalyst solution. 5. Seal the Schlenk tube with a rubber septum, remove it from the glovebox, and connect it to a standard Schlenk line (Argon). 6. Dropwise, add MeMgI (1.5 mL, 4.5 mmol) via a gas-tight syringe. 7. Self-Validation Checkpoint 2: Upon Grignard addition, the reaction mixture will transition to a dark brown suspension. 8. Submerge the tube in a pre-heated oil bath at 80 °C and stir vigorously for 14 hours.

Phase 3: Analytical Monitoring & Quenching 9. Self-Validation Checkpoint 3 (In-Process Control): At t=6h, extract a 50 µL aliquot via syringe. Quench in 0.5 mL MeOH and analyze via GC-FID. Compare the ratio of intermediate mono-/di-alkylated peaks to the dodecane standard. 10. Once GC confirms the complete disappearance of the starting material (m/z 346) and intermediate masses, cool the vessel to 0 °C. 11. Carefully quench the excess Grignard reagent by the dropwise addition of saturated aqueous NH₄Cl (5.0 mL). Caution: Highly exothermic with methane gas evolution.

Phase 4: Isolation & Characterization 12. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). 13. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. 14. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The intact vinyl moiety can be verified post-purification via ¹H-NMR (characteristic multiplet at δ 5.2 - 6.8 ppm depending on substitution).

References

  • Tobisu, M., Takahira, T., & Chatani, N. (2015). Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C-O Bond Cleavage. Organic Letters, 17(17), 4352-4355. URL:[Link]

  • Tobisu, M., Takahira, T., Morioka, T., & Chatani, N. (2016). Nickel-Catalyzed Alkylative Cross-Coupling of Anisoles with Grignard Reagents via C-O Bond Activation. Journal of the American Chemical Society, 138(21), 6711-6714. URL:[Link]

Sources

Method

Application Notes and Protocols for the Determination of Fluorescence Quantum Yield of 4,4',4''-(1-Vinyl-2-ylidene)trianisole

Introduction 4,4',4''-(1-Vinyl-2-ylidene)trianisole is a triarylethylene derivative, a class of molecules often recognized for their unique photophysical properties, including the potential for Aggregation-Induced Emissi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4,4',4''-(1-Vinyl-2-ylidene)trianisole is a triarylethylene derivative, a class of molecules often recognized for their unique photophysical properties, including the potential for Aggregation-Induced Emission (AIE). The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[1][2][3][4][5][6][7] Its accurate determination is crucial for researchers and drug development professionals exploring the potential of this compound in various applications such as bio-imaging, chemical sensing, and materials science. This guide provides a comprehensive, step-by-step protocol for measuring the fluorescence quantum yield of 4,4',4''-(1-Vinyl-2-ylidene)trianisole using the relative method, a widely adopted and accessible technique.[1][2][8]

Theoretical Background: The Relative Quantum Yield Method

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the test sample with that of a standard substance with a known and well-established quantum yield.[1][2][8] The quantum yield of the unknown sample (Φx) is calculated using the following equation[8]:

Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.

This method relies on the principle that for optically dilute solutions (absorbance < 0.1), the fluorescence intensity is directly proportional to the amount of light absorbed.[1]

I. Experimental Design and Considerations

The successful measurement of fluorescence quantum yield necessitates careful planning and attention to detail to minimize experimental errors.[2][9]

A. Selection of a Suitable Quantum Yield Standard

The choice of the reference standard is critical for the accuracy of the relative quantum yield measurement. The ideal standard should exhibit the following characteristics:

  • Known and reliable quantum yield: The quantum yield of the standard must be well-documented and widely accepted in the scientific community.[1]

  • Spectral overlap: The absorption spectrum of the standard should overlap with that of the test sample to allow for excitation at the same wavelength. Its emission spectrum should also be in a similar region to that of the sample.[1][2][9]

  • Photochemical stability: The standard should be stable under the experimental conditions and not undergo photochemical degradation.

For 4,4',4''-(1-Vinyl-2-ylidene)trianisole, which is expected to absorb in the UV-Vis region, Quinine Sulfate in 0.5 M H₂SO₄ is a commonly used and well-characterized standard with a quantum yield of 0.546 when excited at 310 nm.[5][10]

B. Solvent Selection and Preparation

The choice of solvent can significantly influence the photophysical properties of a fluorophore, especially for AIE-active compounds.

  • Purity: Use spectroscopic grade solvents to avoid interference from fluorescent impurities.[1][8][9]

  • Solubility: Ensure that both the test compound and the standard are fully soluble in the chosen solvent system.

  • Refractive Index: The refractive index of the solvent is a necessary parameter in the quantum yield calculation.

Given that 4,4',4''-(1-Vinyl-2-ylidene)trianisole is a triarylethylene, its fluorescence properties may be solvent-dependent. It is advisable to perform the measurements in a common, non-polar solvent such as toluene or a polar aprotic solvent like tetrahydrofuran (THF), depending on the compound's solubility. For the standard, Quinine Sulfate, a 0.5 M sulfuric acid solution is required.

C. Sample Preparation

Meticulous sample preparation is paramount for obtaining accurate and reproducible results.

  • Concentration: Prepare a series of dilutions for both the test sample and the standard. To minimize inner filter effects, the absorbance of the solutions at the excitation wavelength should be kept below 0.1 in a 1 cm path length cuvette.[1][2][9]

  • Glassware: Use high-quality, scrupulously clean quartz cuvettes for both absorbance and fluorescence measurements.[1][9]

II. Instrumentation and Setup

A. Required Equipment
  • UV-Vis Spectrophotometer: For measuring the absorbance of the sample and standard solutions.

  • Spectrofluorometer: Equipped with a monochromatic excitation source and a detector for measuring fluorescence emission spectra. The instrument should have spectral correction capabilities.

B. Instrument Parameters

Consistent instrument settings must be maintained for all measurements of the sample and the standard.[8]

  • Excitation Wavelength (λex): Select a wavelength where both the sample and the standard have significant absorbance.

  • Excitation and Emission Slit Widths: Use appropriate slit widths to balance signal intensity and spectral resolution. These settings must remain constant throughout the experiment.

  • Integration Time: Set an appropriate integration time to achieve a good signal-to-noise ratio.

III. Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for measuring the quantum yield of 4,4',4''-(1-Vinyl-2-ylidene)trianisole relative to Quinine Sulfate.

A. Preparation of Stock Solutions
  • Standard (Quinine Sulfate): Accurately prepare a stock solution of Quinine Sulfate in 0.5 M H₂SO₄.

  • Test Sample (4,4',4''-(1-Vinyl-2-ylidene)trianisole): Prepare a stock solution of the test compound in the chosen spectroscopic grade solvent (e.g., toluene or THF).

B. Preparation of Dilutions
  • From the stock solutions, prepare a series of at least five dilutions for both the standard and the test sample. The concentrations should be chosen such that the absorbance values at the selected excitation wavelength range from approximately 0.02 to 0.1.

C. Absorbance Measurements
  • Set the UV-Vis spectrophotometer to measure absorbance at the chosen excitation wavelength (λex).

  • Use the pure solvent (0.5 M H₂SO₄ for the standard and the chosen solvent for the sample) as a blank to zero the instrument.

  • Measure and record the absorbance of each dilution of the standard and the test sample at λex.

D. Fluorescence Measurements
  • Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Set the excitation wavelength to λex and configure the emission scan range to cover the entire emission spectrum of both the standard and the sample.

  • Use the pure solvent in a cuvette to record a blank spectrum to check for any background fluorescence.

  • Measure the fluorescence emission spectrum for each dilution of the standard and the test sample. Ensure that the same cuvette is used for all measurements to minimize errors.[1]

E. Data Analysis
  • Correct for Blank Emission: If the blank spectrum shows any signal, subtract it from the sample and standard spectra.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

  • Plot the Data: For both the standard and the test sample, create a plot of the integrated fluorescence intensity versus the corresponding absorbance at λex.

  • Determine the Gradients: Perform a linear regression for each data set to obtain the slope (gradient) of the line. The plot should be linear with an intercept close to zero.

  • Calculate the Quantum Yield: Use the obtained gradients and the known quantum yield of the standard to calculate the quantum yield of 4,4',4''-(1-Vinyl-2-ylidene)trianisole using the formula provided earlier.

IV. Data Presentation

Table 1: Experimental Parameters
ParameterValue
Test Compound4,4',4''-(1-Vinyl-2-ylidene)trianisole
StandardQuinine Sulfate
Solvent for Test CompoundToluene (or THF)
Solvent for Standard0.5 M H₂SO₄
Excitation Wavelength (λex)e.g., 350 nm
Quantum Yield of Standard (Φst)0.546
Refractive Index of Toluene (ηx)~1.497
Refractive Index of 0.5 M H₂SO₄ (ηst)~1.336
Table 2: Sample Data for Quantum Yield Calculation
SampleAbsorbance at λexIntegrated Fluorescence Intensity (a.u.)
Standard (Quinine Sulfate)
Dilution 1Ast1Ist1
Dilution 2Ast2Ist2
Dilution 3Ast3Ist3
Dilution 4Ast4Ist4
Dilution 5Ast5Ist5
Test Sample
Dilution 1Ax1Ix1
Dilution 2Ax2Ix2
Dilution 3Ax3Ix3
Dilution 4Ax4Ix4
Dilution 5Ax5Ix5

V. Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) prep_dilutions->fluor_measure integrate Integrate Emission Spectra abs_measure->integrate fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Linear Regression) plot->gradient calculate Calculate Quantum Yield (Φx) gradient->calculate

Caption: Workflow for relative quantum yield determination.

Photophysical Processes

G cluster_excitation cluster_deexcitation S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 hνₑₓ label_abs S1->S0 hνₑₘ S1->S0 label_fluor label_nr Absorption Absorption (kₐ) Fluorescence Fluorescence (kբ) NonRadiative Non-Radiative Decay (kₙᵣ)

Caption: Jablonski diagram illustrating key photophysical processes.

VI. Trustworthiness and Self-Validation

To ensure the reliability of the obtained quantum yield value, the following self-validating steps should be incorporated:

  • Linearity Check: The plot of integrated fluorescence intensity versus absorbance must be linear and pass through the origin. Any deviation from linearity may indicate the presence of inner filter effects or other experimental artifacts.

  • Standard Cross-Validation: If possible, repeat the measurement with a second, different quantum yield standard to verify the result.[11]

  • Instrumental Consistency: Ensure that all instrumental parameters are kept constant throughout the measurements for both the sample and the standard.[4]

VII. Conclusion

This application note provides a detailed and robust protocol for the determination of the fluorescence quantum yield of 4,4',4''-(1-Vinyl-2-ylidene)trianisole using the relative method. By adhering to the principles of careful experimental design, meticulous execution, and thorough data analysis, researchers can obtain accurate and reliable quantum yield values, which are essential for advancing the understanding and application of this promising fluorophore.

References

  • A practical guide to measuring and reporting photophysical data. RSC Publishing. [Link]

  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

  • Gryczynski, I., et al. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry, 89(17), 9131–9138. [Link]

  • Povrozin, Y., & Terpetschnig, E. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Quinine sulfate. OMLC. [Link]

  • Quantum Yield Introduction using FS5 Spectrofluorometer. YouTube. [Link]

  • Rurack, K. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 4994–4998. [Link]

  • Resch-Genger, U., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5036–5046. [Link]

  • Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024. [Link]

  • Fletcher, A. N. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Photochemistry and Photobiology, 9(5), 439-444. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]

  • NIST. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. [Link]

  • Quinine sulfate. PhotochemCAD. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,4',4''-(1-Vinyl-2-ylidene)trianisole

Welcome to the technical support center for the synthesis of 4,4',4''-(1-Vinyl-2-ylidene)trianisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,4',4''-(1-Vinyl-2-ylidene)trianisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. My approach is to provide not just procedural steps, but to illuminate the underlying chemical principles to empower you to make informed decisions in your own laboratory work.

Introduction to the Synthesis

The synthesis of triarylethene derivatives like 4,4',4''-(1-Vinyl-2-ylidene)trianisole is of significant interest due to their potential applications in materials science and medicinal chemistry. While several olefination methods exist, this guide will focus on a robust and often high-yielding approach: the Horner-Wadsworth-Emmons (HWE) reaction . This method is particularly advantageous for overcoming the steric hindrance often encountered with tri- and tetrasubstituted alkenes.[1][2]

The proposed synthetic strategy involves the reaction of a vinylphosphonate with di(4-methoxyphenyl)methanone to construct the triarylethene backbone.

Frequently Asked Questions (FAQs)

Q1: Why is the Horner-Wadsworth-Emmons (HWE) reaction preferred over the Wittig reaction for this synthesis?

A1: The HWE reaction is often favored for several reasons in the synthesis of sterically hindered alkenes like 4,4',4''-(1-Vinyl-2-ylidene)trianisole.[1][3] The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and less basic than the phosphonium ylides of the Wittig reaction.[2] This increased nucleophilicity allows for efficient reaction with sterically hindered ketones, which can be problematic for Wittig reagents, often resulting in low yields.[3][4] Furthermore, a significant practical advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which is much easier to remove during workup compared to the often-problematic triphenylphosphine oxide generated in the Wittig reaction.[5]

Q2: What are the critical parameters to control for maximizing the yield?

A2: Maximizing the yield in this HWE reaction hinges on several key factors:

  • Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by any protic sources, particularly water. Therefore, ensuring all glassware is flame-dried and all solvents and reagents are rigorously dried is paramount.[6]

  • Base Selection: The choice of base is crucial for the efficient deprotonation of the vinylphosphonate. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used. The selection can also influence the stereoselectivity of the reaction.[7]

  • Reaction Temperature: Temperature control is critical. The deprotonation is often carried out at a low temperature (e.g., 0 °C to -78 °C) to prevent side reactions. The subsequent addition of the ketone and the olefination step may require warming to room temperature or gentle heating to proceed at a reasonable rate.[7]

  • Stoichiometry: Precise control of the stoichiometry of the phosphonate, base, and ketone is essential. An excess of the base can lead to side reactions with the ketone, while an insufficient amount will result in incomplete phosphonate activation.

Q3: Can I expect a specific stereoisomer from this reaction?

A3: The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene.[2] However, the stereochemical outcome can be influenced by the reaction conditions. For trisubstituted alkenes, the (E)-isomer is usually the major product. To enhance (E)-selectivity, using sodium or lithium bases and allowing the reaction to run at a slightly elevated temperature (e.g., room temperature to reflux) can be beneficial as it allows for the equilibration of intermediates.[7]

Q4: How can I effectively purify the final product?

A4: Purification of the final product, 4,4',4''-(1-Vinyl-2-ylidene)trianisole, will likely involve a multi-step process. After the aqueous workup to remove the phosphate byproduct, the crude product will likely be a mixture of the desired product, any unreacted starting materials, and potentially some side products. Column chromatography on silica gel is the most common and effective method for isolating the target compound. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, will likely be necessary to separate the components. Recrystallization from a suitable solvent system can be employed as a final purification step to obtain a highly pure product.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the vinylphosphonate. 2. Inactive or degraded base. 3. Presence of moisture in the reaction. 4. Sterically hindered ketone is unreactive under the conditions.1. Use a stronger base (e.g., n-BuLi) or increase the reaction time for deprotonation. 2. Use a fresh bottle of base or titrate the base to determine its exact concentration.[1] 3. Ensure all glassware is flame-dried and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] 4. Increase the reaction temperature after the addition of the ketone. Consider using a more reactive phosphonate reagent if possible.
Formation of Multiple Side Products 1. Aldol condensation of the ketone starting material. 2. The base is reacting with the ketone. 3. Decomposition of starting materials or product at elevated temperatures.1. Add the ketone slowly to the pre-formed phosphonate carbanion at a low temperature to minimize self-condensation. 2. Use a non-nucleophilic base like NaH or KHMDS.[9] 3. Monitor the reaction closely by TLC and avoid prolonged heating.
Difficult Purification 1. Incomplete removal of the phosphate byproduct. 2. The product has similar polarity to a major impurity.1. Perform multiple aqueous extractions during the workup. The phosphate byproduct is water-soluble.[5] 2. Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina) if silica gel is ineffective. Consider recrystallization with various solvent systems.[8]
Inconsistent Yields 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction setup and conditions.1. Use high-purity, anhydrous reagents and solvents for every reaction.[6] 2. Standardize the procedure, including reaction times, temperatures, and rates of addition.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol provides a detailed methodology for the synthesis of 4,4',4''-(1-Vinyl-2-ylidene)trianisole.

Step 1: Preparation of the Phosphonate Carbanion

G cluster_0 Step 1: Carbanion Formation Vinylphosphonate Vinylphosphonate Carbanion Vinylphosphonate Carbanion Vinylphosphonate->Carbanion Deprotonation NaH Sodium Hydride (NaH) NaH->Carbanion Anhydrous_THF Anhydrous THF Anhydrous_THF->Carbanion

Step 1: Formation of the vinylphosphonate carbanion.
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and then dry the NaH under a stream of nitrogen.

  • Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Dissolve diethyl vinylphosphonate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. The formation of the phosphonate carbanion is often accompanied by the cessation of hydrogen gas evolution.

Step 2: Olefination Reaction

G cluster_1 Step 2: Olefination Carbanion Vinylphosphonate Carbanion Product 4,4',4''-(1-Vinyl-2-ylidene)trianisole Carbanion->Product Nucleophilic Attack Ketone di(4-methoxyphenyl)methanone Ketone->Product Byproduct Diethyl phosphate (water-soluble) Product->Byproduct Elimination

Step 2: Reaction with the ketone to form the alkene.
  • Dissolve di(4-methoxyphenyl)methanone (1.0 equivalent) in anhydrous THF.

  • Cool the phosphonate carbanion solution back to 0 °C.

  • Add the solution of di(4-methoxyphenyl)methanone dropwise to the carbanion solution over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting ketone.

Step 3: Workup and Purification

G Start Reaction Mixture Quench Quench with Saturated NH4Cl Start->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Recrystallize Recrystallization Chromatography->Recrystallize Final_Product Pure Product Recrystallize->Final_Product

Step 3: Workup and purification workflow.
  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Further purify the product by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to yield pure 4,4',4''-(1-Vinyl-2-ylidene)trianisole.

Data Summary

Parameter Expected Outcome Notes
Yield 60-80%Highly dependent on the purity of reagents and anhydrous conditions.
Major Stereoisomer (E)-isomerCan be confirmed by 1H NMR spectroscopy (NOE experiments).
Potential Side Products Unreacted starting materials, aldol self-condensation product of the ketone.Can be minimized by careful control of reaction conditions.
Purification Method Column Chromatography followed by RecrystallizationA gradient elution is recommended for effective separation.

References

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

  • Pinney, K. G., et al. (2009). Application of the McMurry coupling reaction in the synthesis of tri- and tetra-arylethylene analogues as potential cancer chemotherapeutic agents. Bioorganic & Medicinal Chemistry, 17(19), 6993-7001. [Link]

  • Pinney, K. G., et al. (2009). Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. PMC. [Link]

  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]

  • ResearchGate. (n.d.). Optimization of the HWE reaction conditions a. [Link]

  • ResearchGate. (n.d.). Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. [Link]

  • RSC Publishing. (n.d.). Tungsten Wittig reagents: an efficient synthesis of α-functionalised tri- and tetrasubstituted alkenes. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Kiełbasiński, P., et al. (n.d.). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. PMC. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). The synthesis of tetrasubstituted alkenes by boron‐Wittig reaction is possible via silyl intermediates. [Link]

  • Chemistry LibreTexts. (2023, January 22). Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • Cacchi, S., et al. (2010). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-a,b-unsaturated Esters. MDPI. [Link]

  • Wikipedia. (n.d.). McMurry reaction. [Link]

  • Journal of Xi'an Shiyou University, Natural Science Edition. (2023, July 7). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. [Link]

  • ResearchGate. (2016, December 8). I have a problem in witting reaction product ?. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic.... [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • NIH. (n.d.). Recent advances of carbonyl olefination via McMurry coupling reaction. [Link]

  • Organic Syntheses Procedure. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • ResearchGate. (2025, August 6). Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst. [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Gorgani, M., et al. (n.d.). Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC. [Link]

  • SynArchive. (n.d.). McMurry Reaction. [Link]

  • ACS Publications. (2011, September 26). An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides. [Link]

  • MDPI. (2017, September 11). Heck Reaction—State of the Art. [Link]

  • Google Patents. (n.d.).
  • Slideshare. (n.d.). Mcmurry reaction. [Link]

  • Semantic Scholar. (n.d.). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. [Link]

  • SynArchive. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. [Link]

  • SciSpace. (n.d.). Divergent Asymmetric Synthesis of Polycyclic Compounds via Vinyl Triazenes. [Link]

  • PubMed. (2021, September 29). Synthesis of bicyclic vinyl triazenes by Ficini-type reactions. [Link]

  • Prof. Dr. Huriye İcil. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • ResearchGate. (n.d.). Vinyl and Alkynyl Triazenes: Synthesis, Reactivity, and Applications. [Link]

  • PubMed. (2017, September 11). Divergent Asymmetric Synthesis of Polycyclic Compounds via Vinyl Triazenes. [Link]

  • ResearchGate. (2025, November 20). (PDF) Synthesis of Vinyl–Trivinyl Acidic Resins for Application in Catalysis: Statistical Study and Site Accessibility Assessment. [Link]

  • Google Patents. (n.d.).
  • NIH. (n.d.). Triarylmethane Fluorophores Resistant to Oxidative Photobluing. [Link]

Sources

Optimization

Technical Support Center: Purification of 4,4',4''-(1-Vinyl-2-ylidene)trianisole

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4,4',4''-(1-Vinyl-2-ylidene)trianisole. This document provides in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4,4',4''-(1-Vinyl-2-ylidene)trianisole. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may be encountered during the purification of this triarylethylene derivative.

I. Introduction to Purification Challenges

4,4',4''-(1-Vinyl-2-ylidene)trianisole, a complex organic molecule, often presents unique purification challenges due to potential side-products and the presence of residual catalysts from its synthesis. Common synthetic routes may involve transition metal catalysts, such as palladium, which can lead to trace metal impurities in the crude product.[1][2][3] Furthermore, the vinyl group can be sensitive to certain conditions, necessitating carefully optimized purification protocols to prevent degradation.[4]

This guide will focus on the two primary methods for purifying solid organic compounds: recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities present.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4,4',4''-(1-Vinyl-2-ylidene)trianisole?

A1: Common impurities often stem from the synthetic route used. These can include:

  • Unreacted starting materials: Depending on the specific synthesis, these could be various aromatic precursors.

  • Side-products: Isomers, oligomers, or products from undesired side-reactions.

  • Catalyst residues: If a palladium-catalyzed cross-coupling reaction was used to form the vinyl group, residual palladium species may be present.[1][2]

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is an indispensable technique for a rapid purity assessment.[5][6] By spotting your crude product alongside any available starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the number of components in your mixture. A single spot for your product indicates a relatively high degree of purity, while multiple spots suggest the presence of impurities.

Q3: Is 4,4',4''-(1-Vinyl-2-ylidene)trianisole expected to be a solid or an oil at room temperature?

Q4: What are the key stability concerns for 4,4',4''-(1-Vinyl-2-ylidene)trianisole during purification?

A4: The vinyl group can be susceptible to polymerization or degradation under harsh conditions such as high heat or in the presence of acid or base.[4] Therefore, it is advisable to use mild purification conditions and avoid prolonged exposure to high temperatures.

III. Purification Strategy Selection

The choice of purification method is critical for obtaining high-purity 4,4',4''-(1-Vinyl-2-ylidene)trianisole. The following decision tree can guide you in selecting the most appropriate technique.

Purification_Decision_Tree start Crude Product Analysis (TLC) multiple_impurities Are there multiple impurities with polarities similar to the product? start->multiple_impurities main_impurity Is the main impurity significantly more or less polar than the product? solid_or_oil Is the product a solid at room temperature? main_impurity->solid_or_oil Yes column_chrom Column Chromatography main_impurity->column_chrom No solid_or_oil->column_chrom No recrystallization Recrystallization solid_or_oil->recrystallization Yes final_purity_check Final Purity Check (TLC, NMR) column_chrom->final_purity_check recrystallization->final_purity_check multiple_impurities->main_impurity No multiple_impurities->column_chrom Yes

Caption: Decision tree for selecting a purification method.

IV. Detailed Purification Protocols

A. Protocol 1: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[5][6][7][8] For 4,4',4''-(1-Vinyl-2-ylidene)trianisole, silica gel is a suitable stationary phase due to the moderate polarity expected from the anisole groups.[7]

Materials:

  • Silica gel (for column chromatography)[7]

  • Glass chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Glass wool or cotton

  • Collection tubes

Step-by-Step Procedure:

  • TLC Analysis: First, determine the optimal eluent system using TLC. The ideal solvent system will give your product an Rf value of approximately 0.3.

  • Column Packing:

    • Secure the column vertically. Place a small plug of glass wool or cotton at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.[5] Do not let the column run dry.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 4,4',4''-(1-Vinyl-2-ylidene)trianisole.

B. Protocol 2: Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent can be found.[9] The principle relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.

Materials:

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Recrystallization solvent

  • Büchner funnel and filter flask

  • Filter paper

Step-by-Step Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof) to find the most suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[9][10]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing and Drying: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities. Dry the purified crystals under vacuum.

V. Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Optimization
Low or No Crystal Formation during Recrystallization - The solution is not saturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.[9]- The rate of cooling was too fast.- Boil off some of the solvent to concentrate the solution and attempt to recrystallize again.- Try a different solvent or a solvent mixture.- Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Formation of an Oil Instead of Crystals - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities depressing the melting point.- Use a lower-boiling point solvent.- Try adding a seed crystal of the pure compound.- Consider a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization.[9]
Poor Separation in Column Chromatography - Inappropriate eluent system.- Poorly packed column (channeling).- Overloading the column with the crude product.- Re-optimize the eluent system using TLC to achieve better separation between your product and impurities.- Repack the column carefully to ensure a homogenous stationary phase.[5]- Use a larger column or reduce the amount of sample loaded.
Product is Contaminated with a Greasy/Oily Substance - Residual siloxane byproduct from certain synthetic reagents.- A silica gel column is often effective at removing siloxane byproducts.[11]
Final Product Shows Traces of Metal Catalyst - Incomplete removal of the catalyst during workup.- If a palladium catalyst was used, a wash with a fluoride source (e.g., aqueous KF solution) during the initial workup can help precipitate the metal as a fluoride salt, which can then be filtered off.[10]

VI. Visualization of Workflows

Caption: General workflow for purification by recrystallization.

Caption: General workflow for purification by column chromatography.

VII. References

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 4,4',4''-(1-vinyl-2-ylidene)trianisole — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Column Chromatography As A Tool For Purification. (n.d.). Retrieved from [Link]

  • APPENDIX 3E Column Chromatography - SciSpace. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. (2022). Retrieved from [Link]

  • column chromatography & purification of organic compounds - YouTube. (2021, February 10). Retrieved from [Link]

    • Column Chromatography - ResearchGate. (n.d.). Retrieved from [Link]

  • 2.2: Column Chromatography - Chemistry LibreTexts. (2022, August 16). Retrieved from [Link]

  • Synthesis and hyperpolarization of 13C and 2H labeled vinyl pyruvate and pyruvate - ChemRxiv. (n.d.). Retrieved from [Link]

  • Preparation of Vinyl Allenes from 1-Lithio-1,3-dienyl Phosphine Oxides and Aldehydes by the Wittig-Horner Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 1-Vinyl-1,2,4-triazole | C4H5N3 | CID 565261 - PubChem. (n.d.). Retrieved from [Link]

  • Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. (2023, August 12). Retrieved from [Link]

  • Stereoselective Construction of Trisubstituted 1,3‐Enynes via Aryl to Vinyl 1,4‐Palladium Migration. (n.d.). Retrieved from [Link]

  • Styrene and 2-vinylpyridine were purchased from Sigma-Aldrich and filtered through - MPG.PuRe. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - MDPI. (2016, August 9). Retrieved from [Link]

  • Composite Proton Exchange Membrane Based on Poly-1-Vinyl-1,2,4-Triazole with Sulfofullerene - MDPI. (2025, November 28). Retrieved from [Link]

  • Compositions for stabilizing a vinyl or vinylidene halide polymer or chlorinated polyethylene, polymer compositions comprising s. (n.d.). Retrieved from

  • Selective synthesis of alkyl amines and N-vinylazoles from vinyl sulfonium salts with N-nucleophiles - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Preparation of a furfural-derived enantioenriched vinyloxazoline building block and exploring its reactivity - Beilstein Journals. (2025, August 29). Retrieved from [Link]

  • APPLICATION OF VINYLSULFONIUM SALTS TO THE SYNTHESIS OF HETEROCYCLES Vincent K. Duong, Eoghan M. McGarrigle UCD School of Chemis. (n.d.). Retrieved from [Link]

  • On the Solubility and Stability of Polyvinylidene Fluoride - MDPI. (2021, April 21). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4,4',4''-(1-Vinyl-2-ylidene)trianisole Synthesis

Welcome to the technical support center for the synthesis of 4,4',4''-(1-Vinyl-2-ylidene)trianisole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,4',4''-(1-Vinyl-2-ylidene)trianisole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this and structurally related triarylethylene compounds. Given that a standardized, one-pot synthesis for this specific molecule is not widely documented, this guide provides in-depth troubleshooting and optimization strategies for plausible synthetic routes. We will focus on the underlying principles and common challenges of the most probable synthetic methodologies you might employ.

Our approach is to empower you with the scientific rationale behind experimental choices, enabling you to systematically troubleshoot and optimize your reaction conditions. This document is structured to anticipate and address the specific issues you may encounter, ensuring a logical and efficient path to your target molecule.

Plausible Synthetic Strategies & Troubleshooting

The structure of 4,4',4''-(1-Vinyl-2-ylidene)trianisole, a substituted triarylethylene, suggests three primary retrosynthetic disconnections that can be approached with well-established, yet often temperamental, synthetic methodologies. We will address each in turn.

Strategy 1: McMurry Reductive Coupling

The McMurry reaction is a powerful tool for the synthesis of alkenes via the reductive coupling of two carbonyl compounds using a low-valent titanium reagent.[1][2] For the target molecule, this could involve a mixed-McMurry coupling of 4,4'-dimethoxybenzophenone and a vinyl ketone derivative.

Troubleshooting Guide: McMurry Reaction

Question: My McMurry reaction is resulting in a low yield of the desired alkene, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in a McMurry reaction typically points to issues with the activity of the low-valent titanium (LVT) species. Here’s a systematic approach to troubleshooting:

  • Inadequate LVT Generation: The LVT reagent is highly sensitive to air and moisture.[2]

    • Solution: Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Use freshly distilled and degassed solvents, typically THF or DME, as they are crucial for solubilizing intermediate complexes.[1]

    • Causality: Oxygen and water will quench the LVT, rendering it inactive for the reductive coupling.

  • Choice and Quality of Reducing Agent: The choice of reducing agent to generate the LVT from a titanium (III) or (IV) chloride precursor is critical. Common choices include LiAlH₄, zinc dust, or a zinc-copper couple.[1]

    • Solution: If using zinc dust, activate it by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum. This removes passivating oxide layers. For LiAlH₄, ensure it is fresh and has not been excessively exposed to air.

    • Causality: The surface area and reactivity of the reducing agent directly impact the efficiency of LVT formation.

  • Insufficient Reflux Time for LVT Formation: The reduction of the titanium salt to its active low-valent state is not instantaneous.

    • Solution: After adding the reducing agent to the titanium chloride slurry, ensure the mixture is refluxed for a sufficient period (typically 2-4 hours) until a persistent black color is observed, indicating the formation of the active LVT species.[2]

Question: I am observing the formation of pinacol byproducts instead of the desired alkene. How can I promote the deoxygenation step?

Answer:

The formation of a pinacol (a 1,2-diol) indicates that the initial C-C bond formation has occurred, but the subsequent deoxygenation to the alkene is failing.[1] This is often a temperature-dependent issue.

  • Solution: The deoxygenation of the titanium pinacolate intermediate requires higher temperatures. Ensure that after the addition of your carbonyl compounds, the reaction mixture is refluxed for an extended period (several hours to overnight).[2]

  • Causality: The high oxophilicity of titanium drives the deoxygenation, but this step has a higher activation energy than the initial coupling. Lower temperatures can trap the reaction at the pinacolate stage.

Experimental Protocol: General McMurry Coupling
  • Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add the reducing agent (e.g., zinc dust, 4-6 equivalents). Add anhydrous THF or DME. Cool the slurry to 0°C and slowly add the titanium chloride (e.g., TiCl₄, 2-3 equivalents) via syringe.

  • LVT Formation: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The mixture should turn from a light color to a dark black slurry.

  • Carbonyl Addition: Cool the LVT slurry to room temperature or 0°C and add a solution of the carbonyl compounds (1 equivalent total) in anhydrous THF dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC. Reaction times can vary from 4 to 24 hours.

  • Work-up: Cool the reaction to room temperature and quench by slow addition of aqueous K₂CO₃ or a dilute acid. Filter the mixture through a pad of celite to remove titanium oxides. Extract the filtrate with an organic solvent, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.[3]

Data Presentation: McMurry Reaction Parameters
ParameterRecommended ConditionRationale
Titanium Source TiCl₃ or TiCl₄Commercially available and effective precursors for LVT.
Reducing Agent Zn dust, Zn-Cu couple, LiAlH₄Choice depends on the scale and reactivity of the carbonyls.
Solvent Anhydrous THF or DMEGood at solubilizing intermediates and stable to the reaction conditions.[1]
Temperature RefluxNecessary to drive the deoxygenation of the pinacolate intermediate.[2]
Atmosphere Inert (Argon or N₂)LVT is highly sensitive to air and moisture.

Strategy 2: The Wittig Reaction

The Wittig reaction provides a reliable method for converting aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[4][5] For the synthesis of 4,4',4''-(1-Vinyl-2-ylidene)trianisole, one could envision reacting a triaryl-substituted phosphonium ylide with a vinyl aldehyde, or a vinyl-substituted ylide with a diaryl ketone.

Troubleshooting Guide: Wittig Reaction

Question: My Wittig reaction is not proceeding to completion, and I am recovering my starting carbonyl compound. What could be the issue?

Answer:

This issue often stems from problems with the ylide generation or its reactivity.

  • Incomplete Ylide Formation: The ylide is typically generated by deprotonating a phosphonium salt with a strong base.

    • Solution: Ensure the phosphonium salt is completely dry. The choice of base is critical; for non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[6] The deprotonation is often accompanied by a distinct color change (e.g., to deep red or orange), which can serve as a visual indicator of ylide formation.

    • Causality: The acidity of the α-proton on the phosphonium salt dictates the required base strength. Any moisture will quench the strong base.

  • Steric Hindrance: Triaryl-substituted carbonyls or ylides can be sterically hindered, slowing down the reaction.

    • Solution: Increase the reaction temperature and/or reaction time. In some cases, using a less sterically hindered phosphonium ylide (e.g., a salt derived from a less bulky phosphine) might be beneficial, although this is often not an option for the core scaffold.

Question: The reaction is producing a mixture of E/Z isomers. How can I control the stereoselectivity?

Answer:

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

  • Non-stabilized Ylides (R = alkyl): These typically favor the formation of the Z-alkene under salt-free conditions.[7] The reaction proceeds through an early transition state leading to a syn-betaine, which rapidly cyclizes and eliminates to the Z-alkene.

  • Stabilized Ylides (R = electron-withdrawing group): These are more stable and the reaction is reversible. This thermodynamic control favors the formation of the more stable E-alkene.[7]

  • Solution: To favor the Z-alkene with non-stabilized ylides, use aprotic solvents and salt-free conditions (e.g., using NaHMDS as the base). To favor the E-alkene, one can employ the Schlosser modification, which involves adding a second equivalent of an organolithium reagent at low temperature to deprotonate the betaine intermediate, followed by protonation and elimination.[4]

Visualization: Wittig Reaction Workflow

Wittig_Workflow cluster_ylide_formation Ylide Formation cluster_olefination Olefination P_salt Phosphonium Salt Ylide Phosphonium Ylide P_salt->Ylide Deprotonation Carbonyl Carbonyl Compound Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Elimination TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: Workflow for a typical Wittig olefination reaction.

Strategy 3: Palladium-Catalyzed Cross-Coupling (Heck/Suzuki)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for C-C bond formation.[8] A plausible route to the target molecule could involve a Heck reaction between a triarylethylene precursor and a vinyl halide, or a Suzuki coupling between a vinyl boronic acid and a triarylvinyl halide.[9][10][11][12]

Troubleshooting Guide: Heck/Suzuki Coupling

Question: My cross-coupling reaction is showing low yield and formation of a homocoupled byproduct of my organoboron reagent (in a Suzuki reaction). What are the potential causes?

Answer:

Low yield and homocoupling in Suzuki reactions often point to issues with the catalyst, base, or reaction conditions.

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step.

    • Solution: The choice of base is crucial. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The base must be strong enough to activate the organoboron species but not so strong as to cause side reactions. Ensure the base is finely powdered and anhydrous if the reaction is sensitive to water.

    • Causality: The base facilitates the formation of a more nucleophilic boronate species, which is necessary for efficient transmetalation to the palladium center.

  • Catalyst Deactivation: The Pd(0) active catalyst can be sensitive to oxidation or can form inactive palladium black.

    • Solution: Use phosphine ligands (e.g., PPh₃, SPhos, XPhos) to stabilize the Pd(0) center and promote the catalytic cycle.[13] Ensure the reaction is thoroughly degassed to remove oxygen. Running the reaction under a slight positive pressure of an inert gas is good practice.

Question: In my Heck reaction, I am observing poor regioselectivity and/or isomerization of the double bond. How can I control this?

Answer:

Regioselectivity and isomerization are common challenges in Heck reactions.[8]

  • Regioselectivity: The addition of the organopalladium species to the alkene can occur at either carbon of the double bond. For terminal alkenes, addition to the less substituted carbon is generally favored electronically, but steric factors can play a significant role.

    • Solution: The choice of ligand can influence regioselectivity. Bulky ligands can enhance the preference for addition to the less hindered position.

  • Isomerization: After the migratory insertion step, the resulting alkylpalladium intermediate can undergo β-hydride elimination and re-addition, leading to isomerization of the double bond in the product.

    • Solution: Using a stoichiometric amount of a silver or thallium salt can sometimes suppress isomerization by acting as a halide scavenger. Additionally, certain ligand systems are known to minimize this side reaction.

Data Presentation: Common Cross-Coupling Parameters
ParameterSuzuki CouplingHeck ReactionRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(0) is the active species; precursors are reduced in situ.
Ligand PPh₃, SPhos, XPhosPPh₃, BINAPStabilizes the catalyst, influences reactivity and selectivity.[13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Et₃N, DIPEA, K₂CO₃Activates the boronic acid (Suzuki); neutralizes HX generated (Heck).
Solvent Toluene/H₂O, Dioxane/H₂ODMF, AcetonitrileSolvent choice affects solubility and the rate of different steps in the catalytic cycle.
Visualization: Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A PdII_B [R¹-Pd(II)L₂-OR²']⁻ PdII_A->PdII_B Transmetalation PdII_C R¹-Pd(II)L₂-R² PdII_B->PdII_C PdII_C->Pd0 Product R¹-R² PdII_C->Product Reductive Elimination R1X R¹-X R1X->PdII_A Oxidative Addition R2B R²-B(OR')₂ R2B->PdII_B Base Base Base->PdII_B

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best first step for purifying the crude product? A1: For all proposed syntheses, a preliminary purification by flash column chromatography on silica gel is the recommended first step.[14] The polarity of the eluent system will need to be optimized based on TLC analysis of your crude reaction mixture. For triarylethylene compounds, a non-polar/polar solvent system like hexane/ethyl acetate is a good starting point.

Q2: My purified product appears to be a mixture of isomers that are difficult to separate by chromatography. What can I do? A2: Geometric isomers (E/Z) of triarylethylenes can be notoriously difficult to separate. If chromatography fails, recrystallization is a powerful alternative.[3] Experiment with different solvent systems, starting with a solvent in which the compound is soluble when hot but sparingly soluble when cold. If isomers persist, it may be necessary to revisit the reaction conditions to improve stereoselectivity.

Q3: How do I confirm the structure and stereochemistry of my final product? A3: A combination of spectroscopic techniques is essential. ¹H and ¹³C NMR will confirm the carbon skeleton and the presence of key functional groups like the vinyl protons.[15] Mass spectrometry will confirm the molecular weight. To definitively assign the E/Z stereochemistry, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable. A NOESY experiment will show through-space correlations between protons that are close to each other, allowing you to distinguish between the geometric isomers.[16]

Q4: Are there any specific safety precautions I should take? A4: Yes. Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere. Low-valent titanium reagents are also highly reactive and air-sensitive. Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE).

References

  • McMurry reaction - Wikipedia. [Link]

  • Stereoselective Construction of Trisubstituted 1,3‐Enynes via Aryl to Vinyl 1,4‐Palladium Migration. Advanced Synthesis & Catalysis. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Optimization of reaction conditions for the synthesis of compound (4 a). ResearchGate. [Link]

  • Wittig reaction - Wikipedia. [Link]

  • Organic Syntheses Procedure. [Link]

  • 4,4',4''-(1-vinyl-2-ylidene)trianisole — Chemical Substance Information - NextSDS. [Link]

  • The Wittig Reaction: Preparation of trans-4,4'-bpe. [Link]

  • Wittig Reaction - Organic Chemistry Portal. [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. Polymer Bulletin. [Link]

  • Heck–Mizoroki coupling of vinyliodide and applications in the synthesis of dienes and trienes - Chemical Communications (RSC Publishing). [Link]

  • Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes - PMC - NIH. [Link]

  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. ResearchGate. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. [Link]

  • Recent advances of carbonyl olefination via McMurry coupling reaction - Semantic Scholar. [Link]

  • Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC. [Link]

  • McMurry coupling reaction of carbonyl substrate resulting nitrile... - ResearchGate. [Link]

  • Symmetrical internal alkenes are prepared by the McMurry coupling of identical carbonyl compounds. [Link]

  • Synthesis and hyperpolarization of 13C and 2H labeled vinyl pyruvate and pyruvate. ChemRxiv. [Link]

  • Preparation of Vinyl Allenes from 1-Lithio-1,3-dienyl Phosphine Oxides and Aldehydes by the Wittig-Horner Reaction - Organic Chemistry Portal. [Link]

  • 1,2,2-Triarylethylenes Substituted with Higher Alkyl Groups | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC. [Link]

  • Scope of vinyl ylide synthesis. Reaction conditions: all reactions were... - ResearchGate. [Link]

  • Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines. Chemistry – A European Journal. [Link]

  • N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions - Organic Chemistry Portal. [Link]

  • Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. Molecules. [Link]

  • Styrene and 2-vinylpyridine were purchased from Sigma-Aldrich and filtered through - MPG.PuRe. [Link]

  • Synthesis of bicyclic vinyl triazenes by Ficini-type reactions - RSC Publishing. [Link]

  • 1-Vinyl-1,2,4-triazole | C4H5N3 | CID 565261 - PubChem. [Link]

Sources

Optimization

Technical Support Center: NMR Troubleshooting &amp; Impurity Identification for 4,4',4''-(1-Vinyl-2-ylidene)trianisole

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter complex spectral artifacts when synthesizing sterically hindered triarylethylenes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter complex spectral artifacts when synthesizing sterically hindered triarylethylenes.

The molecule 4,4',4''-(1-Vinyl-2-ylidene)trianisole (CAS 7109-27-5), structurally defined as 1,1,2-tris(4-methoxyphenyl)ethene, is a critical precursor for selective estrogen receptor modulators (SERMs) and advanced photoactive materials[1]. Because its synthesis typically relies on either a Wittig olefination or a Grignard addition followed by dehydration, crude reaction mixtures often contain structurally similar impurities that complicate NMR interpretation.

This guide is designed to provide you with the mechanistic causality behind these impurities and self-validating protocols to ensure absolute structural confidence.

Section 1: Mechanistic Origins of Common Impurities

Understanding the chemical pathways of your synthesis is the first step in troubleshooting spectral anomalies.

  • The Wittig Route: Reacting 4,4'-dimethoxybenzophenone with 4-methoxybenzyltriphenylphosphonium chloride generates the target alkene but stoichiometrically produces triphenylphosphine oxide (TPPO)[2]. TPPO is notorious for co-crystallizing with triarylethylenes, making it a persistent contaminant.

  • The Grignard Route: Reacting 1,2-bis(4-methoxyphenyl)ethanone with 4-methoxyphenylmagnesium bromide yields a tertiary alcohol intermediate, 1,1,2-tris(4-methoxyphenyl)ethanol[3]. If the subsequent acid-catalyzed dehydration is incomplete, this intermediate persists. Furthermore, overly harsh acidic conditions during dehydration can cause premature ether cleavage, yielding des-methyl phenolic impurities.

Section 2: NMR Troubleshooting FAQs

Q1: My ¹H NMR shows a massive, complex multiplet between 7.4 and 7.7 ppm. What is this, and how do I prove it? A1: This is the classic signature of Triphenylphosphine oxide (TPPO), a byproduct of the Wittig route[2]. Causality & Validation: Because TPPO's aromatic signals can easily obscure the aromatic protons of your target molecule, do not rely solely on ¹H NMR. Run a ³¹P NMR spectrum. A sharp singlet at ~29 ppm definitively confirms TPPO.

Q2: I synthesized the compound via the Grignard route. My NMR shows a broad peak around 2.5–3.0 ppm and an extra aliphatic singlet at ~3.5 ppm. Did the reaction fail? A2: The reaction did not fail, but the secondary dehydration step is incomplete. You are observing the tertiary alcohol intermediate[3]. The singlet at ~3.5 ppm corresponds to the methylene (-CH₂-) protons adjacent to the alcohol carbon. Causality & Validation: Perform the self-validating D₂O Exchange Protocol (detailed in Section 4). If the broad peak disappears, it is definitively an exchangeable hydroxyl (-OH) proton, confirming incomplete dehydration.

Q3: How can I distinguish my pure product from unreacted 4,4'-dimethoxybenzophenone starting material? A3: Look closely at the methoxy (-OCH₃) region around 3.7–3.9 ppm. Causality & Validation: In the symmetric ketone starting material, the methoxy protons appear as a single 6H singlet. In your product, the restricted rotation and the asymmetric geometry of the alkene place the three aromatic rings in magnetically distinct environments. Therefore, pure 4,4',4''-(1-Vinyl-2-ylidene)trianisole will exhibit three distinct 3H singlets (or a closely overlapping 6H and 3H set)[3]. Additionally, the product features a diagnostic vinylic proton singlet at ~6.9 ppm, which is entirely absent in the ketone.

Section 3: Quantitative NMR Data Summary

Use the following reference table to cross-examine your crude ¹H NMR spectra (acquired in CDCl₃) against the expected shifts of the product and common impurities.

CompoundDiagnostic ProtonsMultiplicity (Integration)Typical Chemical Shift (ppm)
4,4',4''-(1-Vinyl-2-ylidene)trianisole Vinylic C-HSinglet (1H)6.85 – 6.95
Methoxy (-OCH₃)Three Singlets (3 × 3H)3.70 – 3.85
4,4'-Dimethoxybenzophenone (Starting Material)Methoxy (-OCH₃)Singlet (6H)3.85
Aromatic C-H (ortho to C=O)Doublet (4H)7.75 – 7.85
Triphenylphosphine Oxide (TPPO) (Wittig Byproduct)Aromatic C-HMultiplet (15H)7.40 – 7.70
1,1,2-Tris(4-methoxyphenyl)ethanol (Grignard Intermediate)Aliphatic -CH₂-Singlet (2H)3.45 – 3.55
Hydroxyl -OHBroad Singlet (1H)2.50 – 3.00

Section 4: Experimental Protocols

Protocol 1: Self-Validating D₂O Exchange for Hydroxyl Identification

This protocol establishes a self-validating system to confirm the presence of the tertiary alcohol intermediate without requiring mass spectrometry.

  • Sample Preparation: Dissolve ~10 mg of the crude reaction mixture in 0.6 mL of CDCl₃ in a standard NMR tube.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum and identify any broad singlets in the 2.0–4.0 ppm range.

  • Isotope Addition: Remove the NMR tube from the spectrometer and add 1–2 drops of D₂O (Deuterium Oxide) directly into the tube.

  • Biphasic Mixing: Cap the tube and shake vigorously for 30–60 seconds. Allow the layers to separate (the water layer will float on top of the CDCl₃).

  • Validation: Re-acquire the ¹H NMR spectrum. The disappearance of the broad peak confirms the presence of an exchangeable proton, dictating that the material must be resubjected to acidic reflux (e.g., using p-toluenesulfonic acid in toluene) to force dehydration.

Protocol 2: Targeted TPPO Removal via Trituration

Chromatographic separation of TPPO from triarylethylenes is notoriously difficult due to similar retention factors. This thermodynamic purification exploits differential solubility.

  • Concentration: Concentrate the crude Wittig reaction mixture in vacuo to yield a solid/oil residue.

  • Suspension: Suspend the residue in cold diethyl ether (10 mL per gram of crude material).

  • Trituration: Stir vigorously at 0 °C for 30 minutes. TPPO is highly insoluble in cold ether, whereas the target triarylethylene remains largely soluble.

  • Filtration: Filter the suspension through a medium-porosity glass frit, washing the filter cake with a minimal amount of ice-cold ether.

  • Recovery: Concentrate the filtrate to recover the enriched 4,4',4''-(1-Vinyl-2-ylidene)trianisole. Repeat the process if ³¹P NMR indicates residual TPPO.

Section 5: Diagnostic Workflow

NMR_Troubleshooting Start Acquire 1H & 31P NMR of Crude Mixture CheckP Observe multiplet at 7.4-7.7 ppm (1H) and sharp singlet at ~29 ppm (31P)? Start->CheckP TPPO TPPO Impurity Detected (Wittig Byproduct) CheckP->TPPO YES CheckOH Observe broad singlet at 2.5-3.0 ppm that disappears upon D2O addition? CheckP->CheckOH NO Alcohol Tertiary Alcohol Intermediate (Incomplete Dehydration) CheckOH->Alcohol YES CheckOMe Observe a single symmetric 6H methoxy peak at ~3.85 ppm? CheckOH->CheckOMe NO Ketone Unreacted Starting Material (4,4'-Dimethoxybenzophenone) CheckOMe->Ketone YES Pure Pure 4,4',4''-(1-Vinyl-2-ylidene)trianisole (Confirmed by 3 distinct OMe singlets) CheckOMe->Pure NO

Diagnostic NMR workflow for identifying synthetic impurities in 4,4',4''-(1-Vinyl-2-ylidene)trianisole.

References

  • [1] ChemicalBook. 4,4',4''-(1-Vinyl-2-yliden)trianisol - ChemicalBook. URL:

  • [3] American Chemical Society (Journal of Medicinal Chemistry). Antiestrogenically Active 1,1,2-Tris(4-hydroxyphenyl)alkenes without Basic Side Chain: Synthesis and Biological Activity. URL:

  • [2] Google Patents. US9790241B2 - Reagent for enhancing generation of chemical species. URL:

Sources

Troubleshooting

Technical Support Center: Photostability &amp; Degradation of 4,4',4''-(1-Vinyl-2-ylidene)trianisole

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 4,4',4''-(1-Vinyl-2-ylidene)trianisole (CAS: 7109-27-5).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 4,4',4''-(1-Vinyl-2-ylidene)trianisole (CAS: 7109-27-5). Because this compound features a highly conjugated triarylethylene backbone enriched with electron-donating methoxy groups, it exhibits unique and rapid photochemical reactivity under UV irradiation.

This document synthesizes mechanistic causality, analytical troubleshooting, and self-validating experimental protocols to help you control, track, and mitigate its UV-induced degradation.

Module 1: Mechanistic FAQs (The "Why")

Q1: Why does 4,4',4''-(1-Vinyl-2-ylidene)trianisole degrade so rapidly under standard laboratory UV light (e.g., 365 nm)? A1: The compound's architecture acts as a potent chromophore. Upon UV excitation to the singlet/triplet state, the molecule undergoes rapid non-radiative decay pathways. The primary mechanism is E-Z photoisomerization, which acts as a precursor to a 6π-electrocyclization. The electron-rich nature of the three anisole rings significantly lowers the activation energy for this cyclization, leading to the irreversible formation of rigid phenanthrene derivatives[1].

Q2: We are observing unexpected mass peaks corresponding to a loss of the vinyl backbone. What is causing this? A2: You are observing photo-oxidative cleavage. Triarylethylenes can act as photosensitizers, generating triplet state species that interact with dissolved oxygen to form reactive oxygen species (ROS) or singlet oxygen[2]. These ROS attack the central electron-rich C=C bond, forming an unstable dioxetane intermediate that cleaves to yield 4,4'-dimethoxybenzophenone and anisic acid derivatives. To mitigate this, ensure all photostability assays are conducted under strictly inert atmospheres (e.g., Argon sparging).

Q3: How can we differentiate between E-Z isomers and photocyclization products in our LC-MS/MS workflow? A3: E-Z isomers will have identical m/z values (approx. 347 [M+H]+) and similar fragmentation patterns but will elute at slightly different retention times on a reverse-phase C18 column due to differences in their dipole moments. Photocyclization products (phenanthrenes) will show a mass shift of -2 Da (m/z 345 [M+H]+) due to the loss of two protons during the oxidation of the dihydrophenanthrene intermediate, and they will exhibit a highly rigid, planar fragmentation profile[3].

Module 2: Visualizing the Photochemical Logic

Pathway A 4,4',4''-(1-Vinyl-2-ylidene)trianisole (Ground State) B Excited Singlet/Triplet State (UV Absorption) A->B UV Irradiation (λ = 254-365 nm) C E-Z Photoisomerization (Rapid Equilibrium) B->C Non-radiative Decay D 6π-Photocyclization (Dihydrophenanthrene Int.) B->D Conrotatory Ring Closure E Photo-oxidative Cleavage (ROS / Dioxetane Int.) B->E O2 Presence F Methoxy-Phenanthrene Derivatives D->F Oxidation (-H2) G 4,4'-Dimethoxybenzophenone + Anisic Acid E->G C=C Bond Scission

Fig 1. Photochemical degradation pathways of 4,4',4''-(1-Vinyl-2-ylidene)trianisole under UV.

Module 3: Quantitative Data & Kinetic Profiles

To accurately model the shelf-life or experimental stability of your compound, refer to the kinetic behaviors summarized below. Note that the kinetic order shifts depending on the presence of dissolved oxygen.

Degradation PathwayPrimary IntermediateFinal ProductKinetic OrderImpact of O₂
Photocyclization Dihydrophenanthrene (-0 Da)Methoxyphenanthrene (-2 Da)Pseudo-first-orderLow (Acts as oxidant for final step)
Photo-cleavage Dioxetane (+32 Da)4,4'-DimethoxybenzophenoneSecond-order (ROS dependent)High (Requires O₂ for ROS generation)
Photoisomerization Excited Triplet StateZ-isomerZero-order (Equilibrium)None

Module 4: Troubleshooting Analytical Workflows

Issue 1: Inconsistent degradation kinetics across different experimental batches.

  • Root Cause: Variations in dissolved oxygen levels or trace metal impurities in the solvent, which catalyze ROS generation and skew the pathway toward photo-cleavage rather than cyclization.

  • Solution: Standardize the solvent degassing process. Use HPLC-grade solvents purged with ultra-pure Argon for a minimum of 15 minutes prior to dissolving the compound.

Issue 2: Poor mass balance; the disappearance of the parent compound does not match the appearance of known product peaks.

  • Root Cause: Formation of insoluble polymeric photoproducts or highly volatile cleavage fragments that escape detection.

  • Solution: Implement a self-validating system by switching to a diode-array detector (HPLC-DAD) coupled with MS to track the isosbestic points across the UV spectra[4]. If isosbestic points are lost over time, it definitively proves secondary degradation or polymerization is occurring.

Module 5: Standardized Protocols

Self-Validating UV Degradation Kinetic Profiling

This step-by-step methodology ensures that degradation is tracked accurately while preventing post-sampling artifacts.

  • Reagent Preparation: Dissolve 4,4',4''-(1-Vinyl-2-ylidene)trianisole in LC-MS grade Acetonitrile/Water (50:50 v/v) to a final concentration of 10 µM.

  • Atmospheric Control (Crucial for Causality): Purge the solution with ultra-pure Argon for 15 minutes to establish a baseline free of dissolved oxygen (favoring photocyclization), or intentionally leave open to air (favoring oxidative cleavage).

  • Irradiation Setup: Place the quartz cuvette in a controlled photoreactor equipped with a 365 nm UV-LED source (intensity ~4.2 mW/cm²). Maintain the temperature strictly at 25°C using a water jacket to isolate photochemical degradation from thermal degradation[4].

  • Time-Course Sampling: Extract 100 µL aliquots at exact intervals: t = 0, 5, 15, 30, 60, and 120 minutes.

  • Active Quenching (Self-Validation Step): Immediately transfer aliquots to amber vials containing 10 µL of a radical scavenger (e.g., 1 mM ascorbic acid) to halt ROS activity, and store at -80°C. This ensures no degradation occurs while waiting in the autosampler queue.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Monitor transitions for the parent mass (m/z ~347) and expected fragments (m/z ~345 for phenanthrenes, m/z ~243 for benzophenones).

Workflow S1 Sample Prep (10 µM in MeCN/H2O) S2 UV Irradiation (Photoreactor, 365 nm) S1->S2 S3 Aliquot Sampling (Time-course: 0-120 min) S2->S3 S4 Active Quenching (Dark + Scavenger) S3->S4 S5 LC-MS/MS Analysis (Product Identification) S4->S5

Fig 2. Experimental workflow for monitoring UV-induced degradation kinetics via LC-MS/MS.

Sources

Optimization

Technical Support Center: 4,4',4''-(1-Vinyl-2-ylidene)trianisole Monomer

Welcome to the technical support center for the novel monomer, 4,4',4''-(1-Vinyl-2-ylidene)trianisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the novel monomer, 4,4',4''-(1-Vinyl-2-ylidene)trianisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the stabilization and handling of this reactive compound. Given the unique structure of this monomer, which combines a vinyl group with a trianisole moiety, understanding its stability is critical for successful experimentation and the synthesis of well-defined polymers.

Introduction to Monomer Stability

4,4',4''-(1-Vinyl-2-ylidene)trianisole is an ethylenically unsaturated monomer. Like many vinyl monomers, it is susceptible to spontaneous polymerization, which can be initiated by heat, light, or the presence of radical species.[1] This undesired polymerization can lead to the loss of valuable material, fouling of equipment, and potentially hazardous runaway reactions.[1] Therefore, the addition of appropriate stabilizers is crucial for safe storage, transportation, and handling.[1][]

This guide will walk you through the common challenges and solutions for maintaining the stability of 4,4',4''-(1-Vinyl-2-ylidene)trianisole.

Frequently Asked Questions (FAQs)

Q1: My 4,4',4''-(1-Vinyl-2-ylidene)trianisole monomer appears viscous or has solidified in the container. What happened?

A1: This is a classic sign of premature polymerization. The vinyl group in the monomer is highly susceptible to free-radical polymerization, which can be initiated by exposure to heat, light (especially UV), or atmospheric oxygen.[1] If the monomer was stored without an adequate amount of an appropriate inhibitor, or if the inhibitor has been consumed over time, polymerization can occur, leading to an increase in viscosity or complete solidification.

Q2: What are the recommended stabilizers for 4,4',4''-(1-Vinyl-2-ylidene)trianisole?

A2: While specific studies on this novel monomer are not yet widely available, we can extrapolate from best practices for other vinyl monomers, such as styrenes and vinyl ethers.[3] The most common and effective stabilizers fall into a few key classes:

  • Phenolic Compounds: These are the most widely used inhibitors for vinyl monomers during transport and storage.[1] Examples include 4-methoxyphenol (MEHQ), butylated hydroxytoluene (BHT), and hydroquinone (HQ).[1][4] They are effective radical scavengers but typically require the presence of oxygen to function optimally.[5]

  • Nitroxide Stable Radicals: Compounds like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are highly efficient at trapping carbon-centered radicals and can function in the absence of oxygen.[1][4]

  • Aromatic Amines and Phenylenediamines: These can also be effective but may be less common as general-purpose storage stabilizers.[][4][5]

For general storage, a phenolic inhibitor like BHT or MEHQ at a concentration of 10-200 ppm is a standard starting point.

Q3: Do I need to remove the stabilizer before my polymerization reaction?

A3: Yes, in most cases, the stabilizer must be removed immediately before use. Inhibitors are designed to prevent polymerization, so their presence will interfere with your intended reaction by creating an induction period or completely inhibiting the process.[] Common removal techniques include passing the monomer solution through a column of activated basic alumina or performing an aqueous alkaline wash to remove acidic phenolic inhibitors.[1]

Q4: What are the ideal storage conditions for this monomer?

A4: To maximize shelf life and prevent degradation or premature polymerization, 4,4',4''-(1-Vinyl-2-ylidene)trianisole should be stored under the following conditions:

  • Temperature: Store in a cool, dark location, typically between 2-8°C. Avoid temperature cycling, so do not use a frost-free freezer.[6]

  • Atmosphere: While phenolic inhibitors require oxygen, for long-term storage, it is best to store the monomer under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[6] The headspace of the container should be minimized.

  • Container: Use an amber glass bottle or an opaque container to protect the monomer from light.[7]

  • Inhibitor: Ensure the monomer is adequately inhibited for the intended storage duration.

Q5: Can I re-stabilize a batch of monomer if I've removed the inhibitor but won't use it all immediately?

A5: Yes, this is a common practice. If you have purified a larger quantity of the monomer than needed for a single experiment, you can add a fresh amount of a suitable inhibitor (e.g., BHT or MEHQ) to the remaining purified monomer for short-term storage. Ensure it is thoroughly mixed and stored under the ideal conditions mentioned above.

Troubleshooting Guides

This section provides structured approaches to common problems encountered during the handling and use of 4,4',4''-(1-Vinyl-2-ylidene)trianisole.

Guide 1: Issue - Spontaneous Polymerization During Storage

Symptoms:

  • Increased viscosity of the liquid monomer.

  • Presence of solid particles or complete solidification.

  • Exotherm (heat generation) from the container.

Root Cause Analysis and Solutions:

Caption: Troubleshooting workflow for failed polymerization reactions.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors

This protocol describes the standard method for removing inhibitors like MEHQ or BHT before use in a polymerization reaction.

Materials:

  • 4,4',4''-(1-Vinyl-2-ylidene)trianisole monomer containing a phenolic inhibitor.

  • Activated basic alumina, 80-200 mesh.

  • Glass chromatography column.

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran, if needed to reduce viscosity).

  • Round-bottom flask for collection.

Procedure:

  • Prepare the Column: Pack a glass chromatography column with a plug of glass wool at the bottom, followed by a 1-2 cm layer of sand. Add activated basic alumina to a height of approximately 10-15 cm. Top with another layer of sand.

  • Equilibrate the Column (Optional but Recommended): Pass a small amount of anhydrous solvent through the column.

  • Load the Monomer: Carefully add the inhibited monomer to the top of the column. If the monomer is highly viscous, it can be diluted with a minimal amount of anhydrous solvent.

  • Elute: Allow the monomer to pass through the alumina bed under gravity. Collect the purified, inhibitor-free monomer in a clean, dry round-bottom flask.

  • Use Immediately: The purified monomer is now highly reactive and should be used immediately for polymerization. If storage is necessary, add a fresh dose of inhibitor.

Data Summary Table

The following table provides a general guideline for common stabilizers and their typical concentrations for vinyl monomers. These should be considered as starting points for 4,4',4''-(1-Vinyl-2-ylidene)trianisole, and optimization may be required.

Stabilizer TypeExample CompoundTypical Concentration (ppm)Mechanism of ActionKey Considerations
Phenolic 4-Methoxyphenol (MEHQ)10 - 200Radical Scavenger (H-atom donor)Requires O₂ for efficiency; easily removed by base wash or alumina. [1][4]
Phenolic Butylated Hydroxytoluene (BHT)50 - 500Radical Scavenger (H-atom donor)Less volatile than MEHQ; requires O₂. [1]
Nitroxide TEMPO10 - 100Stable Free RadicalHighly effective; does not require O₂. [1][4]
Aromatic Amine Phenylenediamines50 - 1000Radical ScavengerCan be very effective but may cause discoloration. [4]

References

  • Inhibition of Free Radical Polymerization: A Review - PMC - NIH. (2023, January 17). Retrieved from [Link]

  • Safe Operating Procedure for the Handling of Vinylic Monomers - UCLA – Chemistry and Biochemistry. (2009, May). Retrieved from [Link]

  • US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents.
  • Polymerisation inhibitor - Wikipedia. Retrieved from [Link]

  • Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light. (2023, December 27). Retrieved from [Link]

  • Synthesis of degradable polymers via 1,5-shift radical isomerization polymerization of vinyl ether derivatives with a cleavable bond - ResearchGate. (2023, November 22). Retrieved from [Link]

  • Vinyl Chloride Monomer - SAFETY DATA SHEET. (2022, June 1). Retrieved from [Link]

  • VCM Vinyl Chloride Monomer - Westlake Corporation. (2024, February 29). Retrieved from [Link]

  • Thermal Degradation of Vinyl Polymers | PDF - Scribd. Retrieved from [Link]

  • Vinyl Chloride Monomer Safety Data Sheet. (2023, February 3). Retrieved from [Link]

  • Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light. (2023, December 22). Retrieved from [Link]

  • (PDF) Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals - ResearchGate. (2022, December). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

The Gold Standard: Validating the 4,4',4''-(1-Vinyl-2-ylidene)trianisole Structure with X-ray Crystallography

In the landscape of synthetic chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel compounds such as 4,4',4''-(1-Vinyl-2-ylidene)trianisole, a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel compounds such as 4,4',4''-(1-Vinyl-2-ylidene)trianisole, a multi-faceted analytical approach is often employed. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the definitive method for structural elucidation, with complementary spectroscopic techniques. We will delve into the experimental intricacies and data interpretation required to confidently validate the structure of this complex triarylethylene derivative.

The Decisive Power of Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography (SC-XRD) stands as the unequivocal "gold standard" for determining the precise atomic arrangement within a crystalline solid.[1][2] This powerful technique provides a three-dimensional map of electron density, from which bond lengths, bond angles, and the overall molecular conformation can be determined with exceptional accuracy.[1] For a molecule like 4,4',4''-(1-Vinyl-2-ylidene)trianisole, with its potential for complex stereochemistry and electronic properties, SC-XRD offers an unparalleled level of structural detail.

The journey from a synthesized powder to a refined crystal structure is a meticulous process, demanding both patience and precision. The quality of the diffraction data, and consequently the final structure, is intrinsically linked to the quality of the single crystal.[3]

Experimental Workflow: From Powder to Structure

The process begins with the crucial step of growing diffraction-quality single crystals, a task that can often be more art than science.[4][5]

X-ray_Crystallography_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Compound Purified 4,4',4''-(1-Vinyl-2-ylidene)trianisole Solvent_Screening Solvent Screening Compound->Solvent_Screening Dissolution Crystallization_Method Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Solvent_Screening->Crystallization_Method Optimal Conditions Single_Crystal Diffraction-Quality Single Crystal Crystallization_Method->Single_Crystal Growth Diffractometer X-ray Diffractometer Single_Crystal->Diffractometer Mounting & X-ray Exposure Diffraction_Pattern Diffraction Pattern Diffractometer->Diffraction_Pattern Generation Data_Processing Data Integration & Reduction Diffraction_Pattern->Data_Processing Analysis Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Input Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation & CIF File Generation Structure_Refinement->Validation Final Model

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Detailed Protocol for Single-Crystal X-ray Diffraction of 4,4',4''-(1-Vinyl-2-ylidene)trianisole:

  • Crystal Growth:

    • Purity is paramount: The starting material must be of the highest possible purity.

    • Solvent Selection: A systematic screening of solvents is performed to find one in which the compound has moderate solubility.[5] For the title compound, a range of solvents from nonpolar (e.g., hexane, toluene) to polar (e.g., ethyl acetate, dichloromethane, methanol) should be tested. Solvent mixtures can also be effective.

    • Crystallization Techniques:

      • Slow Evaporation: A nearly saturated solution is prepared, filtered to remove any particulate matter, and left undisturbed in a loosely covered vial to allow the solvent to evaporate slowly.[5]

      • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystal growth.

      • Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly to induce crystallization.[3]

  • Crystal Mounting and Data Collection:

    • A suitable single crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope.[3]

    • The crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

    • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

    • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing and Structure Solution:

    • The collected diffraction data are integrated and corrected for various experimental factors.

    • The crystal system and space group are determined.

    • The structure is solved using methods such as direct methods or Patterson synthesis to obtain an initial electron density map.[6]

    • An initial molecular model is built into the electron density map.

  • Structure Refinement and Validation:

    • The initial model is refined against the experimental data to improve the fit.

    • Anisotropic displacement parameters for non-hydrogen atoms are refined.

    • Hydrogen atoms are typically placed in calculated positions.

    • The final refined structure is validated using a variety of metrics, such as the R-factor, to ensure its quality and accuracy.[7] The final data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).[8][9]

Complementary and Alternative Analytical Techniques

While SC-XRD provides the definitive solid-state structure, other techniques are essential for characterizing the compound in solution and providing complementary data, especially when suitable crystals cannot be obtained.[1]

TechniqueSample PhaseInformation YieldKey Limitation
Single-Crystal X-ray Crystallography (SC-XRD) Solid (single crystal)[1]Absolute 3D structure, bond lengths/angles[1]Requires high-quality single crystals[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Liquid (solution)[1]Atomic connectivity, stereochemistry[10]Provides through-bond connectivity, not precise bond lengths/angles
Mass Spectrometry (MS) Gas/LiquidMolecular weight, elemental compositionProvides no stereochemical or conformational information
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining the connectivity of atoms in a molecule.[11] For 4,4',4''-(1-Vinyl-2-ylidene)trianisole, both ¹H and ¹³C NMR would be crucial.

  • ¹H NMR: Would reveal the number of distinct proton environments, their chemical shifts indicating the electronic environment, and coupling patterns (spin-spin splitting) revealing which protons are adjacent to one another.[12][13] The vinyl protons would have characteristic chemical shifts and coupling constants. The aromatic protons of the three anisole rings would also provide valuable structural information.

  • ¹³C NMR: Would show the number of unique carbon atoms in the molecule, including the quaternary carbons of the vinylidene and aromatic rings, which are not observed in the ¹H NMR spectrum.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure.[15][16]

A Comparative Analysis

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Structural Information Absolute 3D structureConnectivity, relative stereochemistryMolecular weight, formula
Sample Requirements High-quality single crystalSoluble sampleSmall sample amount, can be in solution
Primary Output Atomic coordinates, bond lengths/anglesChemical shifts, coupling constantsMass-to-charge ratio, fragmentation pattern
Key Advantage Unambiguous structure determination[4]Provides solution-state structureHigh sensitivity, accurate mass

Conclusion

The validation of the 4,4',4''-(1-Vinyl-2-ylidene)trianisole structure necessitates a synergistic approach. While NMR and mass spectrometry provide essential preliminary data on connectivity and composition, single-crystal X-ray crystallography remains the ultimate arbiter of the precise three-dimensional arrangement of atoms in the solid state. A high-quality crystal structure would definitively establish the bond lengths, bond angles, and overall conformation of this intriguing molecule, providing a solid foundation for understanding its chemical properties and potential applications. The rigorous process of crystallization, data collection, and refinement, though challenging, yields an unparalleled level of structural certainty that is indispensable in modern chemical research.

References

  • Benchchem. (n.d.). Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives.
  • Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Retrieved from [Link]

  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. PMC. Retrieved from [Link]

  • IUCr Journals. (2024, July 30). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • PMC. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Springer Protocols. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • PMC. (n.d.). Triplet Vinylidenes Based on (Benz)imidazole and 1,2,3-Triazole N‑Heterocycles. Retrieved from [Link]

  • NIH. (2021, December 13). Characterization of a Triplet Vinylidene. PMC. Retrieved from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • PMC. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved from [Link]

  • NextSDS. (n.d.). 4,4',4''-(1-vinyl-2-ylidene)trianisole — Chemical Substance Information. Retrieved from [Link]

  • eLife. (2023, March 7). Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B. Retrieved from [Link]

  • ResearchGate. (2021, April). Important triarylethylene derived compounds. Retrieved from [Link]

  • PubMed. (2012, April 11). Photochemistry of furyl- and thienyldiazomethanes: spectroscopic characterization of triplet 3-thienylcarbene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Arkivoc. (2008). Solid-phase organic synthesis of vinyl-substituted 1,2,4-triazoles based on polymer-supported α-selenopropionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS spectra of control and treated anisole samples. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ortho-vinyl anisole, 612-15-7. Retrieved from [Link]

  • chemrevise. (n.d.). 3.15 NMR spectroscopy. Retrieved from [Link]

  • Wiley Online Library. (2024). Stereoselective Construction of Trisubstituted 1,3‐Enynes via Aryl to Vinyl 1,4‐Palladium Migration. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Trinuclear ReFePt clusters with a μ3-phenylvinylidene ligand: synthetic approaches, rearrangement of vinylidene, and redox-induced transformations. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Preparation of Vinyl Allenes from 1-Lithio-1,3-dienyl Phosphine Oxides and Aldehydes by the Wittig-Horner Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and hyperpolarization of 13C and 2H labeled vinyl pyruvate and pyruvate. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole on ng L-1 to pg L-1 levels in wine by solid-phase microextraction and gas chromatography-high-resolution mass spectrometry. Retrieved from [Link]

  • BMRB. (2016, February 19). Full wwPDB X-ray Structure Validation Report. Retrieved from [Link]

  • (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024, January 22). Search Results for "X-ray crystallography". Retrieved from [Link]

  • SpectraBase. (n.d.). Anisole, p-vinyl-. Retrieved from [Link]

  • PMC. (n.d.). 4-(1,2,4-Triazol-1-yl)aniline. Retrieved from [Link]

  • ResearchGate. (2025, June 9). Quantum Chemical and Spectroscopic Characterization of a Triazole Thiophene Derivative: Insights from DFT and TD-DFT Studies. Retrieved from [Link]

  • ResearchGate. (2025, September 26). Synthesis, spectroscopic characterization, and multiscale computational ınvestigation of a novel 1,2,4-triazole derivative targeting AChE, BChE, and COX enzymes. Retrieved from [Link]

  • ResearchGate. (2012, April 11). Photochemistry of Furyl- and Thienyldiazomethanes: Spectroscopic Characterization of Triplet 3-Thienylcarbene. Retrieved from [Link]

Sources

Comparative

"comparative study of the polymerization behavior of 4,4',4''-(1-Vinyl-2-ylidene)trianisole and styrene"

Executive Summary This guide provides an in-depth comparative analysis of the polymerization behaviors of Styrene and 4,4',4''-(1-Vinyl-2-ylidene)trianisole (also widely known as 1,1,2-tris(4-methoxyphenyl)ethene, or TME...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth comparative analysis of the polymerization behaviors of Styrene and 4,4',4''-(1-Vinyl-2-ylidene)trianisole (also widely known as 1,1,2-tris(4-methoxyphenyl)ethene, or TME). While styrene serves as the quintessential, highly reactive monomer for unhindered vinyl polymerization, TME represents a class of sterically hindered, electron-rich triarylethylenes. Understanding the divergent mechanistic pathways of these two monomers is critical for researchers aiming to engineer advanced copolymers, particularly those exhibiting Aggregation-Induced Emission (AIE) or requiring precise living end-capping.

Section 1: Monomer Structure & Reactivity Profiling

The fundamental differences in the polymerization behavior of styrene and TME are governed by two physical chemistry pillars: steric hindrance and electronic stabilization .

  • Styrene (The Unhindered Propagator): Styrene is a monosubstituted ethylene. The lack of bulky substituents on the β -carbon provides minimal steric resistance during the propagation step. The phenyl ring provides resonance stabilization to intermediate radicals, anions, and cations, making styrene highly reactive across all standard polymerization modalities.

  • 4,4',4''-(1-Vinyl-2-ylidene)trianisole (The Steric Block): TME is a trisubstituted ethylene featuring three bulky, electron-donating anisyl (4-methoxyphenyl) groups. The extreme steric crowding at the vinylic center drastically lowers the ceiling temperature ( Tc​ ), rendering homopolymerization thermodynamically unfavorable under standard conditions. However, the intense electron-donating effect of the methoxy groups exceptionally stabilizes intermediate dicoordinated carbocations (trianisylvinyl cations) , dictating a completely different set of reaction pathways.

Section 2: Comparative Polymerization Modalities

Free-Radical Copolymerization

Styrene homopolymerizes rapidly via free-radical mechanisms. Conversely, TME cannot homopolymerize. However, it can be copolymerized with styrene. The styrene propagating radical attacks the less hindered carbon of TME. The resulting TME radical is highly stabilized and sterically blocked, preventing the addition of another TME monomer. This enforces a statistical or alternating sequence. This mechanism is highly valuable for covalently integrating rotor-like AIE-active units into polystyrene backbones without altering the polymer's structural integrity .

Living Anionic End-Capping

Styrene undergoes living anionic polymerization, propagating continuously until the monomer is depleted. TME, sharing mechanistic similarities with 1,1-diphenylethylene (DPE) , acts as a quantitative capping agent. Polystyryllithium reacts with TME to form a highly stabilized, sterically hindered carbanion that will not propagate further. This allows for precise end-functionalization without the risk of oligomerization.

Cationic Polymerization

Under cationic conditions, styrene forms a transient benzylic secondary carbocation that rapidly propagates. TME, however, forms a highly stable dicoordinated trianisylvinyl cation. Rather than propagating, this cation prefers to undergo solvolysis, trapping, or degenerate 1,2-anisyl shifts (rearrangement) due to the extreme stabilization provided by the three anisyl rings .

Section 3: Quantitative Performance Data

The following table summarizes the comparative reactivity metrics and thermodynamic parameters governing both monomers:

Property / ParameterStyrene4,4',4''-(1-Vinyl-2-ylidene)trianisole (TME)Mechanistic Causality
Steric Hindrance ( β -Carbon) Low (Monosubstituted)Extreme (Trisubstituted, bulky anisyls)Dictates the ceiling temperature ( Tc​ ) and completely blocks homopolymerization in TME.
Radical Homopolymerizability Highly Reactive ( kp​≈103 L/mol·s)Non-homopolymerizableSteric crowding prevents the addition of a second TME monomer to the propagating radical.
Living Anionic End-Capping Propagates continuouslyQuantitative single-unit addition (100%)TME acts as a steric block, forming a highly stabilized, non-propagating carbanion.
Cationic Intermediate Stability Transient benzylic secondary carbocationHighly stable dicoordinated vinyl cationElectron-donating methoxy groups stabilize the positive charge, favoring 1,2-anisyl shifts over chain propagation.
Optoelectronic Properties ACQ (Aggregation-Caused Quenching)AIE (Aggregation-Induced Emission)TME's rotor-like triarylethylene structure restricts intramolecular motion upon aggregation, emitting strongly.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Free-Radical Copolymerization for AIE-Active Polystyrene

This protocol details the statistical incorporation of TME into a polystyrene backbone to yield a fluorescent polymer.

  • Monomer Purification: Pass styrene through a basic alumina column.

    • Causality: Removes the 4-tert-butylcatechol (TBC) inhibitor to ensure predictable initiation kinetics and prevent premature radical scavenging.

  • Reaction Setup: In a Schlenk flask, combine Styrene and TME at a 95:5 molar feed ratio. Add AIBN (1 mol% relative to total monomer) as the initiator in anhydrous anisole.

    • Causality: A low TME feed ratio ensures its statistical incorporation without causing excessive chain termination via steric blocking, maintaining a high molecular weight.

  • Polymerization: Degas the mixture via three freeze-pump-thaw cycles. Backfill with argon and heat at 70°C for 24 hours.

    • Causality: Degassing removes oxygen, a potent radical scavenger. 70°C provides the optimal half-life for AIBN decomposition (~5 hours).

  • Precipitation & Validation (Self-Validating Step): Precipitate the polymer in cold methanol and dry under vacuum.

    • Validation: Dissolve the purified polymer in THF (a good solvent) and gradually add water (a poor solvent). The emergence of strong blue/cyan fluorescence under 365 nm UV light confirms the successful covalent incorporation of the AIE-active TME units. Because unreacted TME monomers are highly soluble in methanol and were washed away during precipitation, the fluorescence strictly originates from the polymer chain.

Protocol 2: Living Anionic End-Capping of Polystyrene using TME

This protocol utilizes TME's steric hindrance to quantitatively cap living polymer chains.

  • Living Polymer Synthesis: Initiate styrene with sec-butyllithium (sec-BuLi) in anhydrous cyclohexane at 40°C.

    • Causality: The non-polar solvent ensures a tight ion pair, slowing propagation for better control over the polydispersity index (PDI).

  • End-Capping: Add 1.5 equivalents of TME to the living polystyryllithium.

    • Causality: The deep red-orange color of polystyryllithium rapidly shifts to a distinct dark red/purple, characteristic of the highly stabilized, sterically hindered TME-capped carbanion. The 1.5 eq excess ensures quantitative capping without the risk of TME homopolymerization.

  • Quenching & Validation (Self-Validating Step): Quench the living ends with degassed methanol.

    • Validation: Analyze the polymer via Size Exclusion Chromatography (SEC) equipped with dual UV and Refractive Index (RI) detectors. Set the UV detector to the specific absorption wavelength of the trianisylvinyl moiety (~310 nm). A perfect overlap between the UV signal and the RI polymer trace proves quantitative end-capping. Furthermore, the PDI should remain < 1.05, confirming that no coupling or side reactions occurred during the capping phase.

Section 5: Mechanistic Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways of Styrene and TME under varying initiation conditions.

PolymerizationPathways cluster_styrene Styrene Pathway cluster_tme TME Pathway (4,4',4''-(1-Vinyl-2-ylidene)trianisole) S_Mon Styrene (Unhindered) S_Prop Rapid Propagation S_Mon->S_Prop Radical/Anionic Initiation S_Poly Polystyrene (Homopolymer) S_Prop->S_Poly Chain Growth Copolymer Styrene-TME Alternating/Statistical Copolymer (AIE Active) S_Prop->Copolymer Cross-Propagation T_Mon TME Monomer (Sterically Hindered) T_Cat Trianisylvinyl Cation T_Mon->T_Cat Cationic Initiation T_Rad Sterically Hindered Radical/Anion T_Mon->T_Rad Radical/Anionic Initiation T_Rearrange 1,2-Anisyl Shift (No Propagation) T_Cat->T_Rearrange Solvolysis T_NoPoly End-Capping / No Homopolymerization T_Rad->T_NoPoly Steric Block T_Rad->Copolymer Cross-Propagation

Comparative polymerization pathways of Styrene and sterically hindered TME under varying conditions.

References

  • Zvi Rappoport, Aharon Gal. "Vinylic cations from solvolysis. I. Trianisylvinyl halide system". Journal of the American Chemical Society. URL:[Link]

  • Yuning Hong, Jacky W. Y. Lam, Ben Zhong Tang. "Aggregation-induced emission: phenomenon, mechanism and applications". Chemical Communications. URL:[Link]

  • Heimei Yuki, Junichi Hotta, Yoshio Okamoto, Shunsuke Murahashi. "Anionic Copolymerization of Styrene and 1,1-Diphenylethylene". Bulletin of the Chemical Society of Japan. URL:[Link]

Validation

Publish Comparison Guide: Confirming the Molecular Weight of Poly(4,4',4''-(1-Vinyl-2-ylidene)trianisole)

Executive Summary For researchers and materials scientists, accurately determining the molecular weight—number-average ( Mn​ ), weight-average ( Mw​ ), and dispersity ( Đ )—of complex synthetic polymers is a critical qua...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and materials scientists, accurately determining the molecular weight—number-average ( Mn​ ), weight-average ( Mw​ ), and dispersity ( Đ )—of complex synthetic polymers is a critical quality control step. Poly(4,4',4''-(1-Vinyl-2-ylidene)trianisole) presents a unique analytical challenge. Its conjugated backbone is densely functionalized with bulky trianisole (trimethoxyphenyl) side groups. This immense steric hindrance forces the polymer chain into an extended, rigid-rod conformation in solution.

Because its hydrodynamic volume deviates drastically from flexible random-coil polymers, conventional relative calibration methods fail. This guide objectively compares Conventional Gel Permeation Chromatography (GPC), GPC coupled with Multi-Angle Light Scattering (GPC-MALS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) to establish the most authoritative workflow for characterizing this specific macromolecule.

The Analytical Challenge: Steric Bulk and Hydrodynamic Volume

To understand why specific analytical techniques succeed or fail, we must examine the causality dictated by the Mark-Houwink equation: [η]=KMα .

For flexible random coils like polystyrene (PS), the conformation parameter α typically ranges from 0.5 to 0.8. However, the dense trianisole moieties on poly(4,4',4''-(1-Vinyl-2-ylidene)trianisole) restrict backbone rotation, pushing α closer to 1.5 (rigid rod). Because GPC columns separate molecules based strictly on their hydrodynamic volume ( Vh​∝[η]M ) rather than true mass, this rigid polymer will elute much earlier than a polystyrene molecule of the identical absolute mass[1]. Consequently, any technique relying on relative retention times will severely overestimate the molecular weight of this polymer[2].

Comparative Analysis of Methodologies

Method A: Conventional GPC (Relative Calibration)
  • Mechanism: Separates polymers by size using porous stationary phases, calculating mass relative to linear polystyrene standards[1].

  • Performance on Target Polymer: Poor absolute accuracy. It will artificially inflate Mw​ due to the polymer's rigid, extended conformation[3].

  • Best Use Case: High-throughput batch-to-batch consistency tracking where absolute mass is not required.

Method B: GPC-MALS (The Gold Standard)
  • Mechanism: Couples size exclusion separation with a MALS detector and a Refractive Index (RI) detector. MALS measures the intensity of scattered light (Rayleigh ratio) at multiple angles, which is directly proportional to absolute Mw​ and concentration, entirely independent of column retention time[4].

  • Performance on Target Polymer: Excellent. By relying on first principles of light scattering, GPC-MALS completely bypasses the hydrodynamic volume mismatch[5]. It also calculates the root-mean-square radius (radius of gyration, Rg​ ), confirming the rigid-rod conformation.

  • Best Use Case: Definitive confirmation of absolute molecular weight and structural conformation[1].

Method C: MALDI-TOF MS
  • Mechanism: A soft ionization mass spectrometry technique that measures the exact time-of-flight of ionized intact polymer chains[6].

  • Performance on Target Polymer: Highly accurate for narrow fractions, but suffers from severe mass discrimination in bulk samples. For polymers with a dispersity ( Đ ) > 1.2, MALDI preferentially ionizes lower molecular weight oligomers, artificially skewing the distribution downwards[7],[8].

  • Best Use Case: End-group analysis and repeating unit verification on narrow GPC-fractionated slices[9].

DecisionTree Start Polymer Sample Characterization Q1 Is Dispersity (PDI) > 1.2? Start->Q1 Assess Dispersity MALDI MALDI-TOF MS (Absolute Mass, End-groups) Q1->MALDI No (Narrow PDI) GPC_Conv Conventional GPC (Relative MW via PS Stds) Q1->GPC_Conv Yes (Broad PDI) GPC_MALS GPC-MALS (Absolute MW, Conformation) GPC_Conv->GPC_MALS Correct for Hydrodynamic Volume Mismatch

Caption: Workflow for selecting the optimal molecular weight characterization technique based on dispersity.

Quantitative Performance Comparison

The following table summarizes illustrative experimental data for a single synthesized batch of poly(4,4',4''-(1-Vinyl-2-ylidene)trianisole), demonstrating the analytical divergence between methods.

Analytical Technique Mn​ ( g/mol ) Mw​ ( g/mol )Dispersity ( Đ )Measurement TypePrimary Limitation
Conventional GPC (PS Calibrated) 125,000280,0002.24RelativeSevere MW overestimation due to rigid conformation[1].
GPC-MALS 65,000115,0001.77AbsoluteRequires highly accurate dn/dc determination.
MALDI-TOF MS (Direct) 45,00055,0001.22AbsoluteMass discrimination against high-MW chains[7].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that artifacts are caught before data is published.

Protocol 1: Absolute MW Determination via GPC-MALS

This is the authoritative protocol for confirming the molecular weight of sterically hindered polymers, as supported by [4].

  • Solvent & Sample Preparation: Dissolve the polymer in HPLC-grade Tetrahydrofuran (THF) stabilized with BHT at 2.0 mg/mL.

    • Causality: THF effectively solvates the aromatic anisole rings, preventing polymer aggregation. Aggregates act as massive scattering centers that exponentially skew the MALS Rayleigh ratio, invalidating the Mw​ calculation. Filter the solution through a 0.2 µm PTFE syringe filter.

  • dn/dc Determination: Inject the sample into a differential refractometer (dRI) at varying concentrations (0.5 to 2.5 mg/mL) to calculate the specific refractive index increment ( dn/dc ) in THF.

    • Causality: The MALS equation requires the square of the dn/dc value[3]; a mere 5% error in dn/dc yields a 10% error in absolute Mw​ .

  • System Calibration: Calibrate the MALS detector using pure toluene (an isotropic scatterer) to normalize the photodiodes.

  • Chromatographic Separation: Elute the sample through high-resolution SEC columns (e.g., Agilent PLgel Mixed-C) at 1.0 mL/min.

  • Self-Validation Step (Mass Recovery): Compare the calculated mass recovery from the RI detector peak area against the known injected mass. A recovery of 95–105% validates that the chosen dn/dc value is accurate and that no polymer was irreversibly adsorbed onto the stationary phase.

GPCMALS_Workflow Inj Sample Injection Col SEC Columns (Size Separation) Inj->Col THF Eluent MALS MALS Detector (Scattered Light) Col->MALS Fractionated Polymer RI RI Detector (Concentration) MALS->RI Eluent Flow Data Data Processing (Absolute MW) MALS->Data Rayleigh Ratio (Rθ) RI->Data Concentration (c)

Caption: Mechanistic workflow of a GPC-MALS system capturing absolute molecular weight data.

Protocol 2: Orthogonal Validation via GPC-Fractionated MALDI-TOF MS

Because direct MALDI-TOF fails for broad dispersity samples[7], we hyphenate the techniques to achieve exact mass confirmation[8],[9].

  • Fractionation: Collect narrow-dispersity fractions ( Đ < 1.1) eluting from the GPC waste line at specific time intervals.

  • Matrix Preparation: Mix the polymer fraction with DCTB matrix and Silver Trifluoroacetate (AgTFA) cationizing agent in a 1:10:1 ratio.

    • Causality: The electron-rich methoxy groups of the trianisole moieties readily coordinate with Ag+ ions, facilitating soft ionization without backbone fragmentation. DCTB is selected over traditional acidic matrices (like CHCA) because it prevents acid-catalyzed degradation of the vinyl-ylidene backbone.

  • Spotting & Desorption: Apply 1 µL to the target plate. Fire the nitrogen laser (337 nm) in linear mode for high MW fractions.

  • Self-Validation Step (Slice Overlay): Overlay the MALDI-TOF mass spectrum of the fraction with the GPC elution slice. If the MALDI Mp​ (peak molecular weight) aligns with the MALS-determined Mw​ for that specific slice, the ionization is confirmed to be free of mass discrimination, validating the entire structural model[9].

References

  • Title: Polymer Characterization by GPC, Light Scattering, Viscosity Source: Wyatt Technology URL: [Link]

  • Title: Matrix-assisted Laser Desorption Ionization Time-of-flight (MALDI- TOF) Mass Spectrometry for Advanced Polymer Characterization Source: OSTI.gov URL: [Link]

  • Title: Polymer Analysis by MALDI-Tof MS Source: Waters Corporation URL: [Link]

  • Title: GPC Separation of Polymer Samples for MALDI Analysis Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: A new Membrane Osmometry Detector for GPC Source: WGE Dr. Bures URL: [Link]

  • Title: Advanced Polymer Analysis with MALDI-TOF MS Source: Bruker URL: [Link]

Sources

Comparative

Assessing the Purity of 4,4',4''-(1-Vinyl-2-ylidene)trianisole: A Comparative Guide to HPLC and GC-MS Methodologies

4,4',4''-(1-Vinyl-2-ylidene)trianisole (CAS: 7109-27-5)—structurally synonymous with 1,1,2-tris(4-methoxyphenyl)ethene—is a highly conjugated triarylethylene derivative. It serves as a critical intermediate in the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

4,4',4''-(1-Vinyl-2-ylidene)trianisole (CAS: 7109-27-5)—structurally synonymous with 1,1,2-tris(4-methoxyphenyl)ethene—is a highly conjugated triarylethylene derivative. It serves as a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and advanced photoactive materials. Because the synthesis of triarylethylenes often yields a complex mixture of unreacted precursors, related substances, and E/Z geometric isomers, establishing a rigorous, orthogonal analytical control strategy is paramount.

As a Senior Application Scientist, I have designed this guide to objectively compare the two most powerful techniques for this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-PDA) and Gas Chromatography-Mass Spectrometry (GC-EI-MS) .

Physicochemical Profiling & Method Selection

To build a robust analytical workflow, we must first align the compound’s physicochemical properties with the correct chromatographic mechanisms.

  • The Case for RP-HPLC-PDA: The extended π -conjugation of the triarylethylene core provides exceptionally strong UV absorbance. Furthermore, the three electron-donating methoxy groups make the molecule moderately polar. This makes RP-HPLC the gold standard for quantitative purity, as it can separate closely related structural analogues and resolve E/Z isomers without thermal degradation ().

  • The Case for GC-EI-MS: While the molecule has a high molecular weight (346.42 g/mol ) and boiling point, its non-polar backbone and thermal stability make it amenable to gas chromatography if high-temperature columns are utilized. GC-MS serves as an essential orthogonal technique, providing structural elucidation of unknown impurities via electron ionization (EI) fragmentation ().

Workflow Start 4,4',4''-(1-Vinyl-2-ylidene)trianisole (CAS: 7109-27-5) Prop1 Highly Conjugated Triarylethylene Core Start->Prop1 Prop2 Thermally Stable Methoxy Substituents Start->Prop2 HPLC RP-HPLC-PDA (Primary Quantitation) Prop1->HPLC GCMS GC-EI-MS (Orthogonal Confirmation) Prop2->GCMS Out1 E/Z Isomer Resolution & Impurity Profiling HPLC->Out1 Out2 Structural Elucidation via Mass Fragmentation GCMS->Out2

Orthogonal analytical decision workflow for 4,4',4''-(1-Vinyl-2-ylidene)trianisole purity assessment.

Comparative Performance Data

When evaluating a batch of 4,4',4''-(1-Vinyl-2-ylidene)trianisole, HPLC and GC-MS provide complementary data. The table below summarizes their comparative performance metrics for this specific molecular class.

Analytical ParameterRP-HPLC-PDA (UV Detection)GC-EI-MS (Mass Detection)
Primary Objective Quantitative purity & geometric isomer resolutionStructural confirmation & volatile impurity profiling
Separation Mechanism Hydrophobic interaction (C18) & π−π stackingBoiling point & partitioning (Siloxane phase)
Limit of Detection (LOD) ~0.05 - 0.1 µg/mL (Highly sensitive via UV)~1 - 5 ng/mL (High sensitivity in SIM mode)
Isomer Separation Excellent (E/Z isomers readily resolved)Moderate (Requires optimized temperature ramp)
Matrix Compatibility High (Tolerates aqueous/organic mixtures)Low (Requires volatile, water-free solvents)
Thermal Degradation Risk None (Operates at ambient/mild temperatures)Low/Moderate (Requires 280°C+ inlet temperatures)

Self-Validating Experimental Protocols

A method is only as reliable as its internal controls. The following protocols are designed as self-validating systems, ensuring that any mechanical or chemical failure is immediately flagged before data acquisition is completed.

Protocol A: RP-HPLC-PDA Quantitative Assessment

Objective: Determine the absolute chromatographic purity and resolve potential E/Z isomers.

  • Sample Preparation: Dissolve the standard/sample in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

    • Causality: Acetonitrile ensures complete solubilization of the hydrophobic triarylethylene core without inducing precipitation upon injection into the aqueous mobile phase.

  • Mobile Phase Preparation:

    • Channel A: LC-MS grade Water with 0.1% Trifluoroacetic acid (TFA).

    • Channel B: LC-MS grade Acetonitrile with 0.1% TFA.

    • Causality: TFA acts as an ion-pairing agent. It suppresses residual silanol interactions on the C18 stationary phase, preventing peak tailing of the methoxy-aromatic rings and ensuring sharp, symmetrical peaks.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 40% B to 90% B over 15 minutes, hold at 90% B for 5 minutes.

    • Detection: PDA scanning from 200–400 nm (quantitation extracted at 254 nm).

  • Self-Validating System Suitability Test (SST):

    • Prior to sample analysis, inject a resolution mixture containing the analyte and a known related synthetic precursor (e.g., 4,4'-dimethoxybenzophenone).

    • Acceptance Criteria: Per , the system must achieve a Resolution ( Rs​ ) > 2.0, a Tailing factor ( Tf​ ) < 1.5, and a %RSD of peak area < 2.0% across five replicate injections. This guarantees the system's resolving power is intact.

Protocol B: GC-EI-MS Structural Confirmation

Objective: Confirm the molecular identity and screen for volatile synthetic byproducts.

  • Sample Preparation: Dilute the sample to 100 µg/mL in anhydrous Dichloromethane (DCM). Spike with 1-dodecanenitrile (10 µg/mL) as an Internal Standard (IS).

    • Causality: DCM is highly volatile and expands optimally in the GC inlet. The IS corrects for any autosampler injection volume variability.

  • Inlet Conditions:

    • Temperature: 280°C.

    • Mode: Splitless (purge valve opens at 1.0 min).

    • Causality: A high inlet temperature is mandatory to rapidly vaporize the high-molecular-weight (346.42 g/mol ) compound without causing thermal degradation or "baking" in the liner.

  • Chromatographic Conditions:

    • Column: Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Oven Program: Initial 150°C (hold 1 min), ramp at 15°C/min to 300°C (hold 10 min).

  • Mass Spectrometry Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Scan Range: m/z 50–400.

  • Self-Validating Step:

    • Run a pure DCM blank prior to the sample sequence.

    • Acceptance Criteria: No peaks > 0.1% of the target analyte's expected response. The IS peak area must remain within ±5% across all sequential runs to validate the integrity of the autosampler and inlet system.

Mechanistic Insights: GC-MS Fragmentation

Understanding the mass spectral behavior of 4,4',4''-(1-Vinyl-2-ylidene)trianisole is critical for distinguishing it from structurally similar triphenylethylene analogues ().

Under 70 eV electron ionization, the molecule exhibits a distinct fragmentation pattern driven by its methoxy groups and the central ethylene double bond. The molecular ion [M]∙+ at m/z 346 is typically highly abundant due to the stability of the conjugated system. Primary fragmentation involves the homolytic cleavage of the methoxy groups, resulting in the characteristic loss of a methyl radical ( ∙CH3​ , m/z 331) or a methoxy radical ( ∙OCH3​ , m/z 315).

Fragmentation M_ion Molecular Ion [M]•+ m/z 346 Loss_CH3 Loss of •CH3 m/z 331 M_ion->Loss_CH3 - •CH3 Loss_OCH3 Loss of •OCH3 m/z 315 M_ion->Loss_OCH3 - •OCH3 Cleavage Ethylene Core Cleavage (Anisyl Cations) M_ion->Cleavage Core Fission

Primary 70 eV electron ionization (EI) mass fragmentation pathways for the trianisole derivative.

References

  • Title: Visible-Light Photoredox Catalyzed Formation of Triarylethylenes Using a Low-Cost Photosensitizer Source: MDPI (Catalysts) URL: [Link]

  • Title: Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers Source: ScienceDirect / Elsevier URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Validation

Bridging the Gap: A Comparative Guide to Computational and Experimental Electronic Properties of 4,4',4''-(1-Vinyl-2-ylidene)trianisole

Introduction: The "Molecular Propeller" in Focus In the landscape of advanced materials and drug development, molecules with tunable electronic properties are of paramount importance. 4,4',4''-(1-Vinyl-2-ylidene)trianiso...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Molecular Propeller" in Focus

In the landscape of advanced materials and drug development, molecules with tunable electronic properties are of paramount importance. 4,4',4''-(1-Vinyl-2-ylidene)trianisole, a member of the triarylethylene family, presents a fascinating case study. Its non-planar, propeller-like structure, arising from the three anisole groups attached to a central vinylidene core, imparts unique photophysical characteristics. These properties, governed by the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate its potential in applications ranging from organic light-emitting diodes (OLEDs) to molecular sensors.

This guide provides an in-depth comparison between theoretical predictions and experimental measurements of the key electronic properties of 4,4',4''-(1-Vinyl-2-ylidene)trianisole. We will delve into the causality behind the selection of specific computational and experimental methodologies, offering a framework for researchers to validate and interpret their findings. While specific, published data for this exact molecule is sparse, this guide establishes a robust protocol using data from closely related triarylamine and anisole derivatives to illustrate the comparative workflow. The principles and techniques detailed herein are broadly applicable to the characterization of novel organic electronic materials.

Part 1: The Theoretical Framework - Predicting Electronic Behavior with Density Functional Theory (DFT)

Computational chemistry serves as a powerful predictive tool, allowing for the in silico estimation of molecular properties before embarking on potentially complex and resource-intensive synthesis.[1] Density Functional Theory (DFT) is a widely adopted method that balances computational cost with accuracy, making it ideal for molecules of this size.[2]

The core principle involves solving the Schrödinger equation within an approximate framework to determine the electron density, from which properties like orbital energies can be derived. The energy of the HOMO relates to the ionization potential (the ability to donate an electron), while the LUMO energy corresponds to the electron affinity (the ability to accept an electron).[3][4] The difference between these energies, the HOMO-LUMO gap, is a critical parameter that approximates the energy required for electronic excitation.[4][5]

Workflow for Computational Analysis

G cluster_0 Computational Workflow A 1. Geometry Optimization (e.g., B3LYP/6-31G(d)) B 2. Frequency Calculation (Confirm true minimum) A->B C 3. Single-Point Energy Calculation (Higher accuracy, e.g., ωB97XD/def2-TZVP) B->C D 4. Extract Orbital Energies (HOMO, LUMO, and Gap) C->D E 5. TD-DFT Calculation (Simulate UV-Vis Spectrum) C->E

Caption: A typical DFT workflow for calculating electronic properties.

Detailed Computational Protocol
  • Geometry Optimization:

    • Objective: To find the most stable, lowest-energy conformation of the molecule.

    • Methodology: A starting 3D structure of 4,4',4''-(1-Vinyl-2-ylidene)trianisole is built. A functional like B3LYP with a basis set such as 6-31G(d) is commonly used for an initial, efficient optimization.

    • Expert Rationale: The choice of a hybrid functional like B3LYP provides a good balance for describing the electronic structure of organic molecules. The 6-31G(d) basis set includes polarization functions, which are crucial for accurately modeling the non-planar geometry of this "molecular propeller."

  • Frequency Calculation:

    • Objective: To verify that the optimized structure is a true energy minimum.

    • Methodology: A frequency calculation is performed at the same level of theory as the optimization.

    • Trustworthiness: The absence of imaginary frequencies confirms that the structure is a stable equilibrium point and not a transition state. This is a critical self-validation step.

  • Single-Point Energy and Orbital Calculation:

    • Objective: To obtain more accurate electronic energy levels.

    • Methodology: Using the optimized geometry, a single-point energy calculation is performed with a more sophisticated functional and a larger basis set, such as the range-separated hybrid ωB97XD and a triple-zeta basis set like def2-TZVP.[2]

    • Expert Rationale: Range-separated functionals like ωB97XD often provide more accurate predictions for charge-transfer states and HOMO-LUMO gaps compared to standard hybrid functionals.[2] A larger basis set provides a more flexible description of the electron distribution.

  • Time-Dependent DFT (TD-DFT):

    • Objective: To simulate the electronic absorption spectrum (UV-Vis).

    • Methodology: TD-DFT calculations are performed to predict the energies and oscillator strengths of the lowest-energy electronic transitions.

    • Expert Rationale: This allows for a direct comparison with the experimental UV-Vis spectrum, providing another layer of validation for the computational model.

Part 2: The Experimental Validation - Measuring Properties in the Lab

Experimental techniques provide the ground truth against which computational models are benchmarked. For electronic properties, Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy are the gold standards.

Workflow for Experimental Analysis

G cluster_1 Experimental Workflow cluster_2 Cyclic Voltammetry cluster_3 UV-Vis Spectroscopy CV1 Prepare Solution (Analyte, Electrolyte, Solvent) CV2 Run CV Scan (Three-electrode setup) CV3 Add Internal Standard (Ferrocene) CV4 Determine E_ox and E_red Data Calculate HOMO, LUMO, and Gap CV4->Data UV1 Prepare Dilute Solution UV2 Record Spectrum UV3 Identify λ_max UV3->Data

Caption: Workflow for the experimental determination of electronic properties.

Detailed Experimental Protocols

A. Cyclic Voltammetry (CV)

  • Objective: To measure the oxidation and reduction potentials of the molecule, which are used to estimate the HOMO and LUMO energy levels, respectively.

  • Methodology:

    • Solution Preparation: A ~1 mM solution of 4,4',4''-(1-Vinyl-2-ylidene)trianisole is prepared in an electrochemically stable solvent (e.g., dichloromethane or acetonitrile). A supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to ensure conductivity.[6]

    • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver nitrate (Ag/AgNO₃) or Ag/AgCl reference electrode.[6]

    • Data Acquisition: The solution is first purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can interfere with the measurements. A cyclic voltammogram is recorded by scanning the potential at a set rate (e.g., 100 mV/s).[6][7]

    • Internal Referencing: After the initial scan, a small amount of ferrocene is added to the solution, and another scan is performed.

  • Expert Rationale & Trustworthiness: The use of a three-electrode system is standard practice for accurate electrochemical measurements.[6] Referencing the measured potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is a critical self-validating step. This internal standard minimizes variations due to solvent effects or reference electrode drift, ensuring data reproducibility and allowing for comparison across different studies. The oxidation potential (E_ox) and reduction potential (E_red) can be used to estimate the HOMO and LUMO energies using empirical equations:

    • EHOMO (eV) = -[ Eox vs Fc/Fc⁺ + 4.8 ]

    • ELUMO (eV) = -[ Ered vs Fc/Fc⁺ + 4.8 ]

B. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To measure the wavelengths of light the molecule absorbs, which corresponds to electronic transitions. The lowest energy absorption edge can be used to determine the optical HOMO-LUMO gap.

  • Methodology:

    • Solution Preparation: A dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the compound is prepared in a UV-transparent solvent, such as dichloromethane or acetonitrile.[8]

    • Spectrum Acquisition: The solution is placed in a quartz cuvette, and the absorption spectrum is recorded using a spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).[6]

    • Data Analysis: The wavelength of maximum absorption (λ_max) is identified. The onset of the lowest energy absorption band (λ_onset) is used to calculate the optical band gap.

  • Expert Rationale: The Beer-Lambert law dictates that absorbance is proportional to concentration. Using a dilute solution ensures the measurement is within the linear range of the instrument. The optical gap (E_g_opt) is calculated from the absorption onset using the Planck-Einstein relation:

    • Egopt (eV) = 1240 / λonset (nm)

Part 3: Data Synthesis and Comparison

Here, we present a side-by-side comparison of plausible data for 4,4',4''-(1-Vinyl-2-ylidene)trianisole, derived from values reported for analogous structures. This serves as an illustrative example of how to structure and interpret such a comparative analysis.

Electronic PropertyComputational (DFT)Experimental (CV & UV-Vis)
HOMO Energy -5.25 eV-5.41 eV
LUMO Energy -1.80 eV-1.95 eV
Electrochemical Gap (E_g_electro) 3.45 eV3.46 eV
Optical Gap (E_g_opt) 3.55 eV (from TD-DFT λ_max)3.38 eV (from UV-Vis λ_onset)
λ_max 350 nm367 nm
Discussion and Interpretation
  • Agreement and Discrepancies: In our illustrative data, there is a good qualitative and quantitative agreement between the computational and experimental values. The DFT calculations slightly underestimate the magnitude of the HOMO and LUMO energies compared to the experimental values, a common observation. The electrochemical and computational gaps are remarkably close (3.45 vs 3.46 eV).

  • Causality of Differences:

    • Solvation Effects: DFT calculations are often performed on a single molecule in a vacuum ("gas phase"), whereas experiments are conducted in a solvent. While computational models can account for solvent effects (e.g., using a Polarizable Continuum Model), they are approximations. The solvent can stabilize the charged species formed during oxidation and reduction, affecting the measured potentials.

    • Vibrational Effects: The experimental optical gap (E_g_opt) is derived from the onset of absorption, which corresponds to the transition from the ground vibrational state of the ground electronic state to the ground vibrational state of the first excited state (0-0 transition). The calculated λ_max from TD-DFT often corresponds to the vertical excitation energy, which can be slightly higher.

    • Functional/Basis Set Choice: The accuracy of DFT results is inherently tied to the chosen functional and basis set. Different functionals may yield slightly different absolute orbital energies, though the trends are often consistent.[2]

Conclusion

The synergistic use of computational and experimental methods provides a comprehensive understanding of the electronic landscape of novel molecules like 4,4',4''-(1-Vinyl-2-ylidene)trianisole. DFT offers powerful predictive insights into orbital energies and electronic transitions, guiding synthetic efforts and providing a theoretical basis for observed properties. Experimental techniques like Cyclic Voltammetry and UV-Vis Spectroscopy provide essential real-world data to validate and refine these theoretical models. The close agreement typically observed between robust computational protocols and carefully executed experiments provides a high degree of confidence in the characterized electronic structure, paving the way for the rational design of new materials for advanced applications.

References

  • Synthesis and characterization of novel functional vinyl ethers that bear various groups. (2022). Available at: [Link]

  • 4,4',4''-(1-vinyl-2-ylidene)trianisole — Chemical Substance Information. NextSDS. Available at: [Link]

  • Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. (2012). SciSpace. Available at: [Link]

  • 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes. (2022). Inorganic Chemistry, 61(23), pp.8833–8845. Available at: [Link]

  • Determination of 2,4,6-Trichloroanisole by Cyclic Voltammetry. (2012). ResearchGate. Available at: [Link]

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. (2023). Advanced Theory and Simulations, 6(8). Available at: [Link]

  • High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds. (2024). Digital Discovery. Available at: [Link]

  • UV–vis absorption spectra (a) of 4,4′‐bis (4‐vinylphenyl).... ResearchGate. Available at: [Link]

  • Cyclic Voltammetric Behaviour and High-Performance Liquid Chromatography Amperometric Determination of Levamisole. (2024). Chemosensors, 12(3), p.54. Available at: [Link]

  • Electrochemical and Optical Experiments and DFT Calculations of 1,4,6,8-Tetrakis((E)-2-(thiophen-2-yl)vinyl)azulene. (2023). International Journal of Molecular Sciences, 24(18), p.14207. Available at: [Link]

  • Synthesis, spectroscopy and electronic structure of the vinylidene and alkynyl complexes and (n = 0 or 1). (2011). Dalton Transactions, 40(6), pp.1267–1278. Available at: [Link]

  • Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. Organic Chemistry Portal. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safety and Disposal Procedures for 4,4',4''-(1-Vinyl-2-ylidene)trianisole

Chemical Context and Operational Significance 4,4',4''-(1-Vinyl-2-ylidene)trianisole (CAS: 7109-27-5), frequently referred to in scientific literature as trianisylethylene, is a synthetic nonsteroidal compound belonging...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Operational Significance

4,4',4''-(1-Vinyl-2-ylidene)trianisole (CAS: 7109-27-5), frequently referred to in scientific literature as trianisylethylene, is a synthetic nonsteroidal compound belonging to the triphenylethylene family[1]. In pharmaceutical development, it serves as a critical precursor for the synthesis of chlorotrianisene (TACE)[1], a selective estrogen receptor modulator (SERM). In laboratory settings, trianisylethylene is often synthesized or modified using highly reactive intermediates like chloroacetyl chloride[2]. Because of its structural homology to endogenous estrogens, the handling and disposal of this intermediate require stringent, specialized protocols to prevent occupational exposure and environmental contamination based on its chemical substance profile[3].

Hazard Profile & Causality: The "Why" Behind the Protocol

Standard organic waste disposal is insufficient for trianisylethylene. The causality behind its strict disposal requirements lies in its pharmacodynamics and physicochemical stability:

  • Endocrine Disruption: Triphenylethylene derivatives act as potent estrogenic ligands. If released into aquatic ecosystems or municipal water streams, they bind to estrogen receptors (ER) in wildlife. This triggers unnatural receptor dimerization and gene transcription at Estrogen Response Elements (EREs), leading to severe reproductive toxicity.

  • Bioaccumulation: With multiple aromatic rings and methoxy groups, the molecule is highly lipophilic. It resists standard aqueous degradation and requires high-temperature thermal destruction to break the stable carbon-carbon and ether bonds.

ER_Pathway Trianisylethylene Trianisylethylene (Estrogenic Ligand) ER Estrogen Receptor (ER) Binding Trianisylethylene->ER Dimerization Receptor Dimerization ER->Dimerization ERE ERE Binding in DNA Dimerization->ERE Disruption Endocrine Disruption ERE->Disruption

Mechanism of endocrine disruption by trianisylethylene via ER activation.

Quantitative Data & Operational Thresholds

Understanding the physical constraints of trianisylethylene is essential for designing a safe waste management strategy.

ParameterValue / GuidelineOperational Implication
CAS Number 7109-27-5Mandatory for exact SDS tracking and waste manifesting.
Molecular Formula C23H22O3High carbon content; requires oxygen-rich incineration.
Molecular Weight 346.42 g/mol Heavy organic; highly prone to environmental bioaccumulation.
Aqueous Solubility InsolubleCannot be flushed; must be collected in organic waste streams.
Destruction Temp > 1000 °CRequires a commercial hazardous waste incinerator.
Required PPE Nitrile (double), N95/P100Prevents dermal absorption and inhalation of hazardous dust.
Self-Validating Disposal Protocols

To ensure absolute safety and regulatory compliance, the following step-by-step methodologies incorporate self-validating checkpoints. Do not proceed to the next step until the validation criteria are met.

Protocol A: Liquid Waste Segregation and Collection

During synthesis or purification, trianisylethylene is typically dissolved in organic solvents (e.g., dichloromethane, ethanol, or DMSO).

  • Solvent Compatibility and Halogen Check: Determine if the solvent stream contains halogens (e.g., dichloromethane used during extraction). Segregating pure trianisylethylene waste from halogenated reaction mixtures is critical to prevent the formation of highly toxic dioxins during incineration.

    • Validation Checkpoint: Review the lab notebook for the process stream. If halogens are present, route the mixture exclusively to the "Halogenated Organic" waste stream.

  • Transfer to Primary Containment: Use a dedicated, grounded funnel to transfer the liquid into a chemically compatible, high-density polyethylene (HDPE) waste carboy.

    • Validation Checkpoint: Visually confirm the liquid level is strictly below 80% of the container's capacity to allow for safe vapor expansion.

  • Labeling and Documentation: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

    • Validation Checkpoint: Ensure the CAS number (7109-27-5) and the specific hazard warning ("Endocrine Disruptor / Aquatic Toxicity") are clearly legible on the primary container.

Protocol B: Solid Waste and Contaminated Consumables

Solid waste includes residual powders, contaminated weighing papers, spatulas, and disposable PPE.

  • Primary Containment of Solids: Gather all contaminated solid materials and place them in a transparent, sealable 4-mil polyethylene bag.

    • Validation Checkpoint: Perform a gentle "shake test" on the sealed bag to ensure no particulate matter escapes the seal.

  • Secondary Containment: Place the sealed primary bag into a rigid, puncture-resistant solid waste bin lined with a designated chemical hazard bag.

  • High-Temperature Incineration Dispatch: Coordinate with your Environmental Health and Safety (EHS) department to dispatch the waste for commercial high-temperature incineration.

    • Validation Checkpoint: Obtain and file the destruction certificate from the waste management vendor confirming thermal destruction at >1000 °C, officially closing the chain of custody.

Disposal_Workflow Start Trianisylethylene Waste Solid Solid Waste (PPE/Powder) Start->Solid Liquid Liquid Waste (Solvents) Start->Liquid Seal Seal in HDPE Containers Solid->Seal Liquid->Seal Label Label: Endocrine Disruptor Seal->Label Incinerate Incineration (>1000°C) Label->Incinerate

Standardized disposal workflow for trianisylethylene solid and liquid waste.

References
  • Title: Chlorotrianisene Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: 4,4',4''-(1-vinyl-2-ylidene)trianisole — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Chloroacetyl chloride Source: Wikipedia, The Free Encyclopedia URL: [Link]

Sources

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